molecular formula C41H79N3O12 B15582999 Tulathromycin A-d7

Tulathromycin A-d7

Cat. No.: B15582999
M. Wt: 813.1 g/mol
InChI Key: GUARTUJKFNAVIK-UJISUNOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulathromycin A-d7 is a useful research compound. Its molecular formula is C41H79N3O12 and its molecular weight is 813.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H79N3O12

Molecular Weight

813.1 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-13-[(2R,4R,5S,6S)-5-[(1,1,2,2,3,3,3-heptadeuteriopropylamino)methyl]-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1/i1D3,15D2,17D2

InChI Key

GUARTUJKFNAVIK-UJISUNOKSA-N

Origin of Product

United States

Foundational & Exploratory

Tulathromycin A-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A-d7 is the deuterated form of Tulathromycin A, a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] As a stable isotope-labeled internal standard, this compound is an indispensable tool in quantitative mass spectrometry, particularly for pharmacokinetic and residue analysis studies.[2][3] Its near-identical chemical and physical properties to the parent compound, Tulathromycin A, ensure that it co-elutes and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.[4][5] This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, applications, and a detailed experimental protocol for its use in bioanalysis.

Physicochemical Properties

This compound is structurally identical to Tulathromycin A, with the exception of seven deuterium (B1214612) atoms replacing seven hydrogen atoms on the propylamino side chain.[6] This mass difference allows for its differentiation from the unlabeled analyte in a mass spectrometer.[5]

PropertyValueSource
Chemical Formula C41H72D7N3O12[7]
Molecular Weight 813.12 g/mol [7]
Accurate Mass 812.61 Da[6][7]
CAS Number 2734920-62-6[6]
Appearance White to off-white crystalline powder
Solubility Readily soluble in water at pH < 8, ethanol, methanol, DMF, or DMSO[8]

The Role of Deuterated Internal Standards in Mass Spectrometry

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons.[4]

  • Minimizing Analytical Variability: Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[9]

  • Compensating for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the target analyte. A deuterated internal standard co-elutes with the analyte and is affected by the matrix in a similar way, thus providing reliable correction.[2][3]

  • Improving Accuracy and Precision: By accounting for potential sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative results.[2][10]

cluster_0 Analytical Workflow cluster_1 Sources of Variability Corrected by IS Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound (IS) Sample->IS_Spike Analyte + IS Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Sample_Prep_Var Sample Preparation Losses Extraction->Sample_Prep_Var Quantification Data Processing & Quantification Analysis->Quantification Ratio of Analyte/IS Injection_Var Injection Volume Inconsistency Analysis->Injection_Var Ionization_Var Matrix Effects (Ion Suppression/Enhancement) Analysis->Ionization_Var Instrument_Drift Instrumental Drift Analysis->Instrument_Drift

Workflow for Bioanalysis using a Deuterated Internal Standard.

Experimental Protocol: Quantification of Tulathromycin in Plasma

The following is a detailed methodology for the quantification of Tulathromycin in plasma using this compound as an internal standard, adapted from a validated LC-MS/MS method.[2]

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[2]

  • Add 20 µL of this compound internal standard solution (1 µg/mL in acetonitrile).[2]

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture vigorously for 30 seconds.[2]

  • Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.[2]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[2]

  • Dilute a 100 µL aliquot of the filtered supernatant with 100 µL of 0.1% formic acid in water.[2]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[2]

start Start: Plasma Sample (200 µL) add_is Add 20 µL this compound (1 µg/mL in ACN) start->add_is add_acn Add 180 µL Acetonitrile add_is->add_acn vortex Vortex for 30 seconds add_acn->vortex centrifuge Centrifuge at 21,000 x g for 10 min at 4°C vortex->centrifuge filter Filter supernatant (0.22 µm nylon filter) centrifuge->filter dilute Dilute 100 µL filtrate with 100 µL 0.1% Formic Acid filter->dilute inject Inject 10 µL into LC-MS/MS System dilute->inject

Sample Preparation Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following tables summarize the instrumental conditions for a validated method.[2]

Table 1: Liquid Chromatography Parameters

ParameterValue
System Waters Acquity UHPLC
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Run Time 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
System Waters Quattro Premier XE Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.0 kV
Source Temperature 120°C
Desolvation Temperature 400°C
Desolvation Gas Flow 600 L/h
Cone Gas Flow 100 L/h
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tulathromycin (Quantification) 403.7576.92516
Tulathromycin (Confirmation) 403.7229.92515
This compound (IS) 407.3236.92516

Note: Doubly charged precursor ions were observed to have a stronger relative abundance.[2]

Method Validation Parameters

The performance of the described method was validated across different biological matrices.[2]

MatrixLinearity Range (µg/mL)Correlation Coefficient (R²)AccuracyPrecision
Plasma 0.01 - 1>0.99Within ±15%Within ±15%
Seminal Plasma 0.05 - 5>0.99Within ±15%Within ±15%
Urine 0.1 - 10>0.99Within ±15%Within ±15%

Applications in Research and Development

This compound is primarily utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Tulathromycin in various animal species.[1] Accurate quantification is essential for establishing appropriate dosage regimens and withdrawal periods in food-producing animals.[11] Furthermore, it is used in residue analysis to monitor the levels of Tulathromycin in animal tissues and products, ensuring food safety.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with the antibiotic Tulathromycin. Its use as a deuterated internal standard in LC-MS/MS analysis provides the necessary accuracy and precision for robust bioanalytical method development and validation. The detailed experimental protocol provided in this guide serves as a valuable resource for laboratories aiming to implement reliable quantitative methods for Tulathromycin in various biological matrices.

References

Tulathromycin A-d7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Its deuterated analog, Tulathromycin A-d7, serves as an essential internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and immunomodulatory signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Chemical Name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[[2,6-Dideoxy-3-C-methyl-3-O-methyl-4-C-[(propylamino-d7)methyl]-α-L-ribo-hexopyranosyl]oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-oneN/A
Synonyms CP 472295-d7, Draxxin-d7[2]
Molecular Formula C₄₁H₇₂D₇N₃O₁₂[2]
Molecular Weight 813.12 g/mol [2]
CAS Number 2734920-62-6[2]
Appearance White to off-white crystalline powder[3]
Solubility Readily soluble in water at pH less than 8. At a pH of 7.4, it is 50 times more soluble in hydrophilic than hydrophobic media. Soluble in DMSO, methanol (B129727), and ethanol.[3][4]
pKa The three amine groups have pKa values ranging from 8.6 to 9.6.[5]
Melting Point Not explicitly available for the deuterated form. The non-deuterated form has a melting point of 186-188°C.[3]
Storage Store at -20°C for long-term stability.[4]

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound powder.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Glass capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.[6]

  • Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm in height.[6][7]

  • Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

  • Heating: Set the initial temperature to 5°C below the expected melting point. Heat at a controlled rate of approximately 1-2°C per minute.[7][8]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is the interval between these two temperatures.[6][7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, buffer).

Materials:

  • This compound powder

  • Solvent of interest

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Centrifuge the collected sample to remove any remaining undissolved particles.

  • Dilute the clear supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirring plate and stir bar

  • Beaker

Reagents:

  • This compound solution of known concentration

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • High-purity water

Procedure:

  • Dissolve a precisely weighed amount of this compound in a known volume of water to prepare a solution of known concentration.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized strong acid, adding small, known volumes of the titrant and recording the pH after each addition. Continue the titration well past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point, where half of the basic functional group has been protonated. For a molecule with multiple pKa values, multiple inflection points will be observed on the titration curve.

Spectroscopic Analysis

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-1.0 AU).

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

  • Fill a quartz cuvette with the this compound solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • The wavelength at which the highest absorbance is recorded is the λmax.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Spatula

Procedure:

  • Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action

Tulathromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel.[4][5] This binding sterically hinders the passage of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein elongation.[1]

antimicrobial_mechanism Tulathromycin This compound Binding Binding to Peptide Exit Tunnel Tulathromycin->Binding Enters bacterial cell Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Obstruction Steric Obstruction of Nascent Peptide Binding->Obstruction Dissociation Premature Dissociation of Peptidyl-tRNA Obstruction->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition Death Bacterial Cell Death or Growth Inhibition Inhibition->Death

Antimicrobial mechanism of this compound.
Immunomodulatory Signaling Pathways

Beyond its direct antimicrobial activity, tulathromycin exhibits significant immunomodulatory effects, contributing to its clinical efficacy. These effects are primarily mediated through the modulation of inflammatory and apoptotic pathways in host immune cells, such as neutrophils and macrophages.

Tulathromycin has been shown to inhibit the production of pro-inflammatory mediators like leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2).[9] Conversely, it promotes the synthesis of pro-resolving lipid mediators, such as lipoxin A4 (LXA4).[9] A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. Tulathromycin can prevent the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory cytokines like CXCL-8.[10][11]

Furthermore, tulathromycin induces apoptosis in neutrophils and macrophages in a caspase-3-dependent manner.[10][12] This programmed cell death of inflammatory cells is a crucial step in the resolution of inflammation.

immunomodulatory_pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Pro-apoptotic Effects Tulathromycin_inflam This compound IkBa_p Phosphorylation of IκBα Tulathromycin_inflam->IkBa_p Inhibits LTB4_PGE2 ↓ LTB4 & PGE2 ↑ LXA4 Tulathromycin_inflam->LTB4_PGE2 Modulates NFkB_trans Nuclear Translocation of NF-κB (p65) IkBa_p->NFkB_trans CXCL8 CXCL-8 Transcription NFkB_trans->CXCL8 Inflammation Reduced Inflammation CXCL8->Inflammation Leads to LTB4_PGE2->Inflammation Contributes to Tulathromycin_apop This compound Caspase3 Caspase-3 Activation Tulathromycin_apop->Caspase3 Induces Apoptosis Neutrophil & Macrophage Apoptosis Caspase3->Apoptosis Resolution Resolution of Inflammation Apoptosis->Resolution

Immunomodulatory signaling pathways of this compound.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of its non-deuterated counterpart. A thorough understanding of its chemical properties, established through robust experimental protocols, is crucial for its effective use in research and drug development. Furthermore, elucidating its dual mechanism of direct antimicrobial action and potent immunomodulatory effects provides a comprehensive picture of its therapeutic value. This guide serves as a foundational resource for professionals working with this important macrolide antibiotic.

References

Technical Guide to the Synthesis and Labeling of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of Tulathromycin A and the isotopic labeling strategy for producing Tulathromycin A-d7. This deuterated analog is critical for bioanalytical studies, where it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, mitigating matrix effects and enhancing accuracy.[1][2][3]

While specific, proprietary protocols for the synthesis of this compound are not publicly available, this guide outlines the most chemically sound and probable synthetic pathway based on published patents for the parent compound and established principles of isotopic labeling.

Introduction to this compound

Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[4] Its deuterated form, this compound, is a stable isotope-labeled (SIL) internal standard. The incorporation of seven deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while retaining nearly identical chemical and chromatographic properties.[3] This makes it the "gold standard" for pharmacokinetic and residue analysis.[3]

The labeling is presumed to be on the N-propyl group, a unique structural feature of Tulathromycin A, converting the -C3H7 moiety to -C3D7.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, essential for its use as an analytical standard.

ParameterValueReference(s)
Molecular FormulaC₄₁H₇₂D₇N₃O₁₂
Molecular Weight813.12 g/mol
LC-MS/MS Parameters (MRM Mode)
Precursor Ion (doubly charged)407.3 m/z[5]
Product Ion (for quantification)236.9 m/z[5]
Cone Voltage25 V[5]
Collision Energy16 eV[5]

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically divided into two major stages:

  • Synthesis of the core macrolide precursor.

  • Introduction of the deuterium label via reaction with d7-n-propylamine.

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isotopic Labeling A Desmethyl Azithromycin (B1666446) (Starting Material) B Hydroxyl Protection (e.g., with CbzCl) A->B C Swern Oxidation (4''-OH to Ketone) B->C D Corey-Chaykovsky Epoxidation C->D E Deprotection (e.g., Hydrogenation) D->E F Amino-Epoxide Precursor E->F H Reductive Amination (Ring Opening) F->H G d7-n-Propylamine (Labeling Reagent) G->H I This compound (Final Product) H->I

Caption: Proposed workflow for this compound synthesis.

Stage 1: Synthesis of the Amino-Epoxide Precursor

The synthesis of the key precursor starts from desmethyl azithromycin and involves a multi-step process as detailed in various patents.[3][6][7] The following protocol is a generalized summary of these methods.

Protocol 1: Generalized Synthesis of the Amino-Epoxide Precursor

  • Protection: The hydroxyl group at the 2''-position of desmethyl azithromycin is protected, for example, using benzyl (B1604629) chloroformate (CbzCl) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).[6]

  • Oxidation: The hydroxyl group at the 4''-position is oxidized to a ketone under Swern oxidation conditions. This typically involves using oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures (e.g., -78 °C), followed by the addition of a hindered base like triethylamine (B128534) (Et₃N).[8]

  • Epoxidation: The newly formed ketone is converted to an epoxide ring using the Corey-Chaykovsky reaction. This involves a reagent like trimethylsulfoxonium (B8643921) iodide and a strong base such as sodium hydride.

  • Deprotection: The Cbz protecting group is removed, commonly via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the free amine on the macrolide ring.

The resulting amino-epoxide is the direct precursor for the final labeling step.

Stage 2: Synthesis and Introduction of the d7-Label

The crucial step is the introduction of the deuterated n-propyl group. This is achieved through a nucleophilic addition/reductive amination reaction where the epoxide ring is opened by a deuterated amine.

The logical relationship for the labeling is shown below.

G precursor Amino-Epoxide Precursor reaction Reductive Amination precursor->reaction Nucleophilic Ring Opening reagent n-Propylamine-d7 (CH₃CD₂CD₂NH₂) reagent->reaction Labeling Reagent product This compound reaction->product

Caption: Logical diagram of the final labeling reaction.

Protocol 2: Proposed Labeling via Reductive Amination

  • Reagent Synthesis: The labeling reagent, n-propylamine-d7, must first be synthesized. While specific routes are not detailed in the context of Tulathromycin, general methods for producing α-deuterated amines involve the reduction of oximes or amides using a deuterium source like D₂O or sodium borodeuteride (NaBD₄).[1][9]

  • Reaction: The amino-epoxide precursor is dissolved in a suitable solvent (e.g., an alcohol like 2-propanol or a nitrile like acetonitrile).[8]

  • Addition: d7-n-propylamine is added to the solution. The reaction involves the nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the three-membered ring. This process is typically carried out at elevated temperatures (e.g., 20-80 °C) to drive the reaction to completion.[7]

  • Purification: The final product, this compound, is purified from the reaction mixture. This would involve standard chromatographic techniques, such as column chromatography or preparative HPLC, to achieve the high purity required for an analytical standard.

  • Characterization: The final product's identity, isotopic incorporation, and purity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).

This technical guide provides a comprehensive overview based on available scientific literature and patents. Researchers should note that the described protocols are generalized and would require optimization for practical application. The synthesis of high-purity, isotopically labeled standards is a complex process that demands significant expertise in organic synthesis and analytical chemistry.

References

Deuterium-Labeled Tulathromycin: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, analytical applications, and experimental use of deuterium-labeled tulathromycin. Designed for professionals in drug development and various scientific research fields, this document provides a comprehensive overview of the core principles and practical methodologies essential for leveraging this critical tool in pharmacokinetic, metabolic, and bioanalytical studies.

Introduction to Deuterium-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving high accuracy and precision.[1] Deuterium-labeled compounds, a prominent type of SIL internal standard, are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction to detection, thereby correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.[1][2] The use of a deuterated internal standard is a cornerstone of modern quantitative mass spectrometry, enhancing the robustness and reliability of bioanalytical data.[1][3]

Advantages of Deuterium-Labeled Tulathromycin:

  • Improved Accuracy and Precision: Co-elution of the deuterated standard with the unlabeled analyte allows for effective correction of matrix effects and variations in instrument response.[2][3]

  • Enhanced Method Robustness: Minimizes the impact of sample-to-sample variability, leading to more consistent and reproducible results.[2]

  • Gold Standard in Bioanalysis: Widely recognized as the most appropriate internal standard for quantitative LC-MS/MS assays.[1][2]

Synthesis of Deuterium-Labeled Tulathromycin

While specific, detailed protocols for the synthesis of deuterium-labeled tulathromycin are often proprietary, the general principles of deuterium labeling can be applied. The synthesis would likely involve introducing deuterium atoms at stable, non-exchangeable positions on the tulathromycin molecule.[1] This is crucial to prevent the loss of deuterium atoms in solution or under mass spectrometry conditions.[4]

Common strategies for introducing deuterium include:

  • Reductive Deuteration: Using deuterium gas (D2) or deuterium-donating reagents like sodium borodeuteride (NaBD4) to reduce a suitable precursor.

  • Halogen/Deuterium Exchange: Replacing a halogen atom with a deuterium atom using a deuterium source.[5]

  • Direct H/D Exchange: Exchanging protons for deuterons on the target molecule or a late-stage intermediate, often catalyzed by a metal or acid/base.[5]

The synthesis of heptadeutero-tulathromycin (tulathromycin-d7) has been mentioned in the literature for use as an internal standard.[6][7] The placement of these seven deuterium atoms would be critical to ensure stability and a sufficient mass shift to differentiate it from the unlabeled tulathromycin in the mass spectrometer.

Analytical Methodologies

The use of deuterium-labeled tulathromycin is central to the development of robust and sensitive analytical methods for its quantification in various biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed.

Sample Preparation

The initial step in the analysis involves extracting tulathromycin and its deuterated internal standard from the biological matrix. A common and efficient method is protein precipitation, followed by solid-phase extraction (SPE) for cleanup.

Detailed Experimental Protocol: Sample Preparation

  • Spiking: To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of deuterium-labeled tulathromycin internal standard solution.[8]

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the sample.[8] Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., a weak cation exchanger).[6][7]

  • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using a solvent mixture, such as acetonitrile/ammonia.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve tulathromycin from other matrix components. Reversed-phase chromatography is typically used.

ParameterTypical Conditions
Column C8 or C18, narrow bore (e.g., 50 x 2.1 mm, 1.7 µm)[6][8]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium acetate[10][11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.3 mL/min[11]
Gradient A linear gradient from a low to a high percentage of organic phase (Mobile Phase B) is typically employed.[11]
Column Temperature 40°C[8]
Injection Volume 5 µL[11]
Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high sensitivity and specificity.[1][12] Electrospray ionization (ESI) is a frequently used ionization source.[1]

ParameterTulathromycinTulathromycin-d7
Precursor Ion (m/z) 403.7 (doubly charged)[8]407.3 (doubly charged)[8]
Product Ion 1 (Quantifier) (m/z) 576.9[8]236.9[8]
Product Ion 2 (Qualifier) (m/z) 229.9[8]-
Cone Voltage (V) 25[8]25[8]
Collision Energy (eV) 16 (for quantifier), 15 (for qualifier)[8]16[8]

Applications in Research

Pharmacokinetic Studies

Deuterium-labeled tulathromycin is invaluable for accurately determining the pharmacokinetic profile of the drug in various animal species. By serving as an ideal internal standard, it enables precise measurement of drug concentrations in biological fluids and tissues over time. This data is crucial for establishing appropriate dosage regimens and understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5][13]

Pharmacokinetic studies have been conducted in several species, including:

  • Cattle and Swine: Tulathromycin is primarily used for respiratory diseases in these species. Pharmacokinetic data has shown rapid absorption, high distribution to the lungs, and a long elimination half-life.[14]

  • Goats: Studies have shown that the pharmacokinetics of tulathromycin in goats are similar to those in cattle.[15]

  • Rabbits: Research has investigated the pharmacokinetic profile to determine appropriate dosage for respiratory diseases.[16]

  • Bison and Deer: Extra-label use has prompted pharmacokinetic studies in these species to ensure proper dosage and withdrawal times.[17]

SpeciesRouteCmax (ng/mL)Tmax (h)t1/2 (h)
Cattle Subcutaneous~500~0.5~91
Pigs Intramuscular~7400.25~63.55
Goats Subcutaneous633 ± 3000.40 ± 0.26110 ± 19.9
Rabbits Intravenous--29.29

Note: These values are approximate and can vary depending on the specific study conditions.

Metabolic Studies

Stable isotope labeling is a powerful tool for elucidating metabolic pathways.[13] By administering a mixture of labeled and unlabeled tulathromycin, researchers can use mass spectrometry to identify metabolites by looking for characteristic isotopic patterns in the mass spectra. This approach aids in the structural elucidation of metabolites and provides insights into the biotransformation of the drug.[18]

Mechanism of Action and Signaling Pathways

Tulathromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[19] This action stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, ultimately halting bacterial growth.[14]

Beyond its antimicrobial activity, tulathromycin exhibits immunomodulatory and anti-inflammatory effects.[20][21]

Diagram of Tulathromycin's Proposed Anti-Inflammatory Signaling Pathway:

Tulathromycin_Anti_Inflammatory_Pathway cluster_0 Macrophage LPS LPS NFkB NF-κB Signaling LPS->NFkB Activates PRRSV PRRSV PRRSV->NFkB Activates ROS Intracellular ROS Production PRRSV->ROS Increases CXCL8 CXCL-8 Secretion (Pro-inflammatory) PRRSV->CXCL8 Increases IL10 IL-10 Secretion (Anti-inflammatory) PRRSV->IL10 Inhibits Necrosis Inhibition of Early Necrosis PRRSV->Necrosis Induces Tulathromycin Tulathromycin Tulathromycin->NFkB Inhibits Tulathromycin->ROS Inhibits Tulathromycin->CXCL8 Inhibits Tulathromycin->IL10 Prevents Inhibition Apoptosis Induction of Apoptosis Tulathromycin->Apoptosis Induces Tulathromycin->Necrosis Inhibits

Caption: Proposed anti-inflammatory signaling pathway of tulathromycin in macrophages.

Workflow for Quantitative Bioanalysis using Deuterium-Labeled Tulathromycin:

Bioanalysis_Workflow Start Biological Sample Collection (Plasma, Tissue, etc.) Spike Spike with Known Amount of Deuterium-Labeled Tulathromycin (IS) Start->Spike Prepare Sample Preparation (Protein Precipitation, SPE) Spike->Prepare Analyze LC-MS/MS Analysis (MRM Mode) Prepare->Analyze Quantify Quantification (Peak Area Ratio of Analyte to IS) Analyze->Quantify Result Determination of Tulathromycin Concentration Quantify->Result

References

Tulathromycin A-d7: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Tulathromycin A-d7, a deuterated analog of the macrolide antibiotic Tulathromycin A. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Compound Data

This compound is the deuterated form of Tulathromycin A, a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Tulathromycin A in biological matrices.[4][5]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2734920-62-6[6][7]
Molecular Formula C₄₁H₇₂D₇N₃O₁₂[1][8]
Molecular Weight 813.12 g/mol [1]
Exact Mass 812.61031219 Da[7]
Synonyms CP 472295-d7, Draxxin-d7[7]
Storage Temperature -20°C[9]

Mechanism of Action and Signaling Pathways

As a deuterated analog, this compound is expected to share the same mechanism of action as Tulathromycin A. The primary antibacterial action of Tulathromycin A involves the inhibition of bacterial protein synthesis.[9][10] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptidyl-tRNA and disrupts the elongation of the polypeptide chain.[11][12]

Beyond its antibiotic properties, Tulathromycin A exhibits significant immunomodulatory effects. These effects are crucial to its therapeutic efficacy in treating respiratory diseases, which often have a significant inflammatory component.

Key immunomodulatory actions include:

  • Induction of Apoptosis: Tulathromycin A can induce apoptosis in neutrophils, which may help in the resolution of inflammation.[13]

  • Inhibition of Pro-inflammatory Mediators: It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as CXCL-8.[14]

  • Modulation of NF-κB Signaling: Tulathromycin can suppress the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[14]

  • Alteration of Lipid Mediator Production: The antibiotic can influence the production of lipid mediators involved in inflammation, such as leukotrienes and prostaglandins.[15]

Bacterial Protein Synthesis Inhibition Pathway

G cluster_bacterium Bacterial Cell Tulathromycin_A_d7 This compound 50S_Ribosome 50S Ribosomal Subunit Tulathromycin_A_d7->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of antibacterial action of this compound.

Immunomodulatory Signaling Pathway

G cluster_immune_cell Immune Cell (e.g., Neutrophil, Macrophage) Tulathromycin_A_d7 This compound NF_kB_Pathway NF-κB Signaling Pathway Tulathromycin_A_d7->NF_kB_Pathway Inhibits Apoptosis Apoptosis Induction Tulathromycin_A_d7->Apoptosis Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., CXCL-8) NF_kB_Pathway->Proinflammatory_Cytokines Reduces Production Inflammation Reduced Inflammation Proinflammatory_Cytokines->Inflammation Apoptosis->Inflammation Contributes to

Caption: Key immunomodulatory effects of this compound.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tulathromycin A in biological samples. Below are detailed methodologies adapted from published research.

Quantification of Tulathromycin in Bovine and Porcine Plasma and Lung

This protocol is based on the method described by Galer et al. (2004).[4]

1. Sample Preparation (Solid-Phase Extraction)

  • To a known volume of plasma or lung homogenate, add a precise amount of this compound solution as the internal standard.

  • Dilute the sample with an aqueous solution.

  • Perform solid-phase extraction (SPE) using a weak cation exchanger cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute Tulathromycin and this compound from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A narrow bore C8 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Monitor the transition of a doubly charged precursor ion to a singly charged product ion for both Tulathromycin and this compound.

      • Tulathromycin Transition (example): m/z 403.7 -> 576.9[16]

      • This compound Transition (example): m/z 407.3 -> 236.9[16]

    • Quantification: The concentration of Tulathromycin A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Quantification of Tulathromycin in Plasma, Seminal Plasma, and Urine

This protocol is based on the method described by Bardhi et al. (2022).[16]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of the sample (plasma, seminal plasma, or urine), add 20 µL of this compound internal standard solution (1 µg/mL in acetonitrile).

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm nylon syringe filter.

  • Dilute 100 µL of the filtered sample with an equal volume of 0.1% formic acid in water in an LC vial.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Column Temperature: 40°C.

    • Chromatographic Run Time: 5 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI).

    • Detection: Monitor the transitions for the doubly protonated ions.

      • Tulathromycin Quantification Transition: m/z 403.7 -> 576.9

      • Tulathromycin Confirmation Transition: m/z 403.7 -> 229.9

      • This compound Transition: m/z 407.3 -> 236.9

Experimental Workflow for Pharmacokinetic Studies

G Start Start: Animal Dosing with Tulathromycin A Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) at Timed Intervals Start->Sample_Collection Sample_Prep Sample Preparation: - Addition of this compound (IS) - Extraction (SPE or Protein Precipitation) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis: Quantification of Tulathromycin A and this compound Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis: - Calculate Peak Area Ratios - Generate Calibration Curve LC_MS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling: - Determine Cmax, Tmax, AUC, etc. Data_Analysis->PK_Modeling End End: Pharmacokinetic Profile of Tulathromycin A PK_Modeling->End

Caption: Workflow for a typical pharmacokinetic study using this compound.

References

Technical Guide: Physical and Chemical Properties of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

The following tables summarize the key physical and chemical properties of Tulathromycin A-d7 and Tulathromycin A.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₇₂D₇N₃O₁₂[1][2][3]
Molecular Weight 813.12 g/mol [1][2]
Exact Mass 812.61031219 Da[4]
CAS Number 2734920-62-6[1]
Appearance White to Off-White Solid[5] (for Tulathromycin A)
Computed XLogP3 3.8[4]
Topological Polar Surface Area 201 Ų[4]

Table 2: Physical and Chemical Properties of Tulathromycin A

PropertyValueSource
Molecular Formula C₄₁H₇₉N₃O₁₂[6][7][8][9]
Molecular Weight 806.08 g/mol [6][10]
CAS Number 217500-96-4[6][10]
Melting Point 186-188°C[6]
Boiling Point (Predicted) 853.8 ± 65.0 °C[6][10]
pKa (Predicted) 13.19 ± 0.70[6]
Solubility DMSO: ~50 mg/mLEthanol: ~30 mg/mLDimethyl Formamide: ~30 mg/mLEthanol:PBS (pH 7.2) (1:1): ~0.5 mg/mLWater: Readily soluble at pH < 8[8][11][12]
Appearance White to Off-White Crystalline Powder[5][6]

Mechanism of Action

Tulathromycin A, the parent compound of this compound, is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[9][11] It selectively binds to the 50S ribosomal subunit, which interferes with the translocation process of peptidyl-tRNA and ultimately halts the elongation of the polypeptide chain.[11]

Experimental Protocols

Detailed experimental protocols for the de novo characterization of the physical and chemical properties of this compound are not extensively published, as it is primarily synthesized for use as an internal standard. However, the following sections describe standard methodologies that would be employed for its characterization and its use in analytical methods.

High-Performance Liquid Chromatography (HPLC)

A common application of this compound is as an internal standard in the HPLC analysis of Tulathromycin A in various matrices.

  • Objective: To quantify the amount of Tulathromycin A in a sample.

  • Instrumentation: A standard HPLC system equipped with a UV or mass spectrometric detector.

  • Methodology:

    • Sample Preparation: A known concentration of this compound is spiked into the sample containing the unknown quantity of Tulathromycin A. The sample then undergoes an extraction procedure, such as solid-phase extraction, to isolate the analytes.

    • Chromatographic Separation: The extracted sample is injected onto a C18 reversed-phase column. A mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is used to separate Tulathromycin A and this compound.

    • Detection: The eluent from the column is monitored by a detector. If using a UV detector, a wavelength of around 210 nm is typically used. For mass spectrometry, the respective mass-to-charge ratios of Tulathromycin A and this compound are monitored.

    • Quantification: The peak area of Tulathromycin A is compared to the peak area of the known concentration of this compound to determine the concentration of Tulathromycin A in the original sample. The stable isotope-labeled internal standard compensates for any loss of analyte during sample preparation and for variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the quantification of Tulathromycin A, with this compound serving as an ideal internal standard.

  • Objective: To achieve highly sensitive and specific quantification of Tulathromycin A in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Methodology:

    • Sample Preparation: Similar to the HPLC protocol, a precise amount of this compound is added to the sample, followed by extraction.

    • LC Separation: The sample is subjected to chromatographic separation, typically on a C8 or C18 column, to resolve the analytes from matrix components.

    • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Tulathromycin A and this compound are monitored. For Tulathromycin A, a common transition is the doubly charged precursor ion to a singly charged product ion.[13] For Tulathromycin-d7, the transition monitored is typically m/z 407.3 > 236.9.[13]

    • Data Analysis: The ratio of the peak areas of the MRM transitions for Tulathromycin A and this compound is used to calculate the concentration of Tulathromycin A in the sample.

Visualizations

Structural Relationship

G Structural Relationship of Tulathromycin A and its Deuterated Analog TulA Tulathromycin A (C41H79N3O12) Deuteration Isotopic Labeling (Substitution of 7 Protons with Deuterons) TulA->Deuteration TulAd7 This compound (C41H72D7N3O12) Deuteration->TulAd7

Caption: Isotopic labeling of Tulathromycin A to yield this compound.

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow for Tulathromycin A Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Solid-Phase Extraction Spike->Extract LC HPLC Separation (C18 Column) Extract->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Peak Area Ratio (TulA / TulA-d7) Integrate->Calculate Quantify Quantification of Tulathromycin A Calculate->Quantify

References

Unveiling the Isotopic Signature: A Technical Guide to the Molecular Weight of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of Tulathromycin A and its deuterated analog, Tulathromycin A-d7. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Quantitative Data

The precise molecular weight is a fundamental parameter in pharmaceutical research and development, impacting everything from dosage calculations to advanced analytical method development. Below is a summary of the key molecular identifiers for Tulathromycin A and its stable isotope-labeled counterpart, this compound.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
Tulathromycin AC₄₁H₇₉N₃O₁₂806.08[1][2][3]805.56637496[4]
This compoundC₄₁H₇₂D₇N₃O₁₂813.12[5][6]812.61031219[7]

Experimental Determination of Molecular Weight: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The definitive determination of the molecular weight of Tulathromycin A and its deuterated form is achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity, selectivity, and accuracy, making it the gold standard for the analysis of complex molecules in various biological matrices.

Methodology

A validated LC-MS/MS method for the quantification of tulathromycin involves several key steps:

  • Sample Preparation: The process begins with the extraction of the analyte from the sample matrix (e.g., plasma, tissue). A common and efficient method is protein precipitation. For instance, acetonitrile (B52724) is added to a plasma sample containing this compound as an internal standard. The mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the analyte.

  • Chromatographic Separation: The supernatant is then injected into a liquid chromatography system. A reverse-phase C18 column is typically employed to separate tulathromycin from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) ensures efficient separation.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate charged molecules. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. For tulathromycin, doubly charged precursor ions are often monitored. The transitions from the precursor ion to specific product ions are selected for quantification and confirmation. For example, a transition for tulathromycin could be 403.7 > 576.9 m/z, while for the internal standard Tulathromycin-d7, it could be 407.3 > 236.9 m/z.

  • Data Analysis: The data acquisition and processing are carried out using specialized software. The concentration of tulathromycin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

experimental_workflow sample Sample Collection (e.g., Plasma, Tissue) extraction Protein Precipitation (Acetonitrile + IS) sample->extraction Add Internal Standard (d7) centrifugation Centrifugation extraction->centrifugation separation LC Separation (C18 Column) centrifugation->separation Inject Supernatant ionization Mass Spectrometry (ESI+) separation->ionization detection Detection (MRM Mode) ionization->detection analysis Data Analysis detection->analysis

LC-MS/MS Experimental Workflow

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tulathromycin is a macrolide antibiotic that exerts its therapeutic effect by inhibiting bacterial protein synthesis.[1][2][8] This mechanism is crucial for its efficacy against a range of respiratory pathogens in veterinary medicine.

The primary target of tulathromycin is the 50S subunit of the bacterial ribosome.[8] By binding to a specific site on the 23S rRNA component of the 50S subunit, tulathromycin blocks the exit tunnel through which newly synthesized peptides emerge. This steric hindrance prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit protein_synthesis Protein Synthesis Elongation inhibition Inhibition ribosome_50S->inhibition ribosome_30S 30S Subunit tulathromycin Tulathromycin tulathromycin->ribosome_50S Binds to 23S rRNA bacterial_death Bacterial Growth Inhibition & Cell Death inhibition->bacterial_death

References

A Technical Guide to the Isotopic Purity of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Tulathromycin A-d7. The accurate characterization of deuterated standards is critical for their application in quantitative bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals who utilize or develop methods involving stable isotope-labeled internal standards.

Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine[1][2]. Its deuterated analog, this compound, serves as an essential internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of the parent drug in biological matrices[3]. The efficacy of an internal standard is highly dependent on its chemical and isotopic purity. Therefore, rigorous analytical characterization is necessary to ensure the accuracy and reliability of quantitative data.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is typically defined by two key parameters: isotopic enrichment and the distribution of isotopologues[4]. Isotopic enrichment refers to the percentage of deuterium (B1214612) at a specific labeled position, while the isotopologue distribution describes the percentage of molecules with a specific number of deuterium atoms (e.g., d7, d6, d5).

The following table summarizes representative data for a batch of this compound, as determined by high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

ParameterValueMethod
Chemical Purity >99%HPLC
Isotopic Enrichment ≥98%NMR
Isotopologue Distribution HR-MS
- d7>95%
- d6<4%
- d5<1%
- d0 (unlabeled)<0.1%

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution

This protocol outlines the determination of the isotopologue distribution of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 µg/mL.

  • Further dilute the stock solution to a final concentration of 100 ng/mL for analysis.

2. Instrumentation and Method:

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, capable of resolving the different isotopologues.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Full scan MS over a mass range that includes the expected m/z values of all relevant isotopologues of this compound.

  • Infusion: The sample can be introduced via direct infusion or through a liquid chromatography system.

3. Data Analysis:

  • Acquire the full scan mass spectrum of this compound.

  • Extract the ion chromatograms for the expected m/z values of the d0 to d7 isotopologues.

  • Integrate the peak areas for each isotopologue.

  • Calculate the relative abundance of each isotopologue as a percentage of the total integrated peak area of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Integrity

This protocol describes the use of ¹H and ²H NMR to confirm the location of deuterium labels and to determine the overall isotopic enrichment.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) to a final concentration of 5-10 mg/mL.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete signal relaxation for accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to the protons at the intended sites of deuteration.

    • Compare the integration of these signals to the integration of a signal from a non-deuterated position in the molecule.

    • The reduction in the integral of the signals at the deuterated positions relative to the non-deuterated position provides a measure of the isotopic enrichment.

3. ²H NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a deuterium probe.

  • Experiment: Acquire a ²H NMR spectrum.

  • Data Analysis:

    • The presence of signals in the ²H spectrum at the expected chemical shifts confirms the positions of the deuterium labels.

    • The relative integrals of the signals can provide information about the distribution of deuterium at different sites if multiple positions are labeled.

Workflow and Analytical Logic

The following diagrams illustrate the general workflow for the analysis of the isotopic purity of this compound and the logical relationship between the primary analytical techniques employed.

G Workflow for Isotopic Purity Analysis of this compound cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample StockSol Stock Solution Preparation Sample->StockSol HRMS HR-MS Analysis StockSol->HRMS NMR NMR Analysis StockSol->NMR MS_Data Isotopologue Distribution HRMS->MS_Data NMR_Data Isotopic Enrichment & Positional Integrity NMR->NMR_Data Report Certificate of Analysis MS_Data->Report NMR_Data->Report

Caption: Workflow for the isotopic purity analysis of this compound.

G Analytical Techniques for Isotopic Purity Characterization cluster_0 Analytical Techniques cluster_1 Information Obtained cluster_2 Overall Assessment HRMS High-Resolution Mass Spectrometry Isotopologue_Dist Isotopologue Distribution (d7, d6, d5...) HRMS->Isotopologue_Dist Provides NMR Nuclear Magnetic Resonance Enrichment Isotopic Enrichment (%) NMR->Enrichment Provides Position Positional Integrity of Deuterium NMR->Position Confirms Purity Overall Isotopic Purity Isotopologue_Dist->Purity Enrichment->Purity Position->Purity

Caption: Relationship between analytical techniques and the resulting data for isotopic purity.

References

A Technical Guide to Commercial Tulathromycin A-d7 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Tulathromycin A-d7, a deuterated analog of the macrolide antibiotic Tulathromycin A. This guide is intended to assist researchers in sourcing and utilizing this compound for experimental purposes, particularly in pharmacokinetic and bioanalytical studies.

Introduction to this compound

Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2] Its deuterated analog, this compound, serves as an invaluable tool in research and development, primarily as an internal standard for quantitative analysis by mass spectrometry.[3][4][5] The inclusion of deuterium (B1214612) atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties.[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available quantitative data for this product from various vendors. Please note that specific purity and isotopic enrichment values are often lot-dependent and are typically detailed on the Certificate of Analysis provided upon purchase.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available SizesStated Purity
LGC Standards TRC-T8971522734920-62-6C₄₁H₇₂D₇N₃O₁₂813.121 mg, 5 mg, 10 mg>95% (HPLC)[6][7]
Toronto Research Chemicals (TRC) TRC-T897152-10MG2734920-62-6C₄₁H₇₂D₇N₃O₁₂813.125 mg, 10 mg[8][9]Not specified
MedChemExpress (MCE) HY-15662S2734920-62-6C₄₁H₇₂D₇N₃O₁₂813.12Inquire for detailsNot specified[10]
Fisher Scientific (distributor for TRC) 304521602734920-62-6Not specifiedNot specified10 mg[8]Not specified
Novachem (distributor for TRC) TRC-T897152-10MG2734920-62-6C₄₁H₇₂D₇N₃O₁₂Not specified10 mg[11]Not specified
Cayman Chemical Not AvailableNot AvailableNot AvailableNot AvailableNot AvailableNot specified

Mechanism of Action of Tulathromycin

The primary antibacterial mechanism of Tulathromycin involves the inhibition of protein synthesis in susceptible bacteria.[12][13] It achieves this by binding to the 50S ribosomal subunit, which is a component of the 70S bacterial ribosome.[2][12] This binding occurs within the nascent peptide exit tunnel, sterically hindering the progression of the growing polypeptide chain.[12] This obstruction leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately halting protein elongation and inhibiting bacterial growth.[12]

Mechanism of Action of Tulathromycin on the Bacterial Ribosome cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Binding Binds to 23S rRNA within the 50S subunit's nascent peptide exit tunnel 50S_subunit->Binding 30S_subunit 30S Subunit mRNA mRNA 30S_subunit->mRNA binds Tulathromycin Tulathromycin Tulathromycin->50S_subunit targets Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Binding->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Mechanism of Tulathromycin's antibacterial action.

Immunomodulatory and Anti-Inflammatory Signaling Pathways

Beyond its direct antimicrobial activity, Tulathromycin exhibits significant immunomodulatory and anti-inflammatory effects.[14][15][16] These properties contribute to its clinical efficacy in treating inflammatory respiratory diseases. The known pathways include:

  • Inhibition of Pro-inflammatory Mediators: Tulathromycin has been shown to reduce the production of the potent neutrophil chemoattractant leukotriene B4 (LTB4) and the inflammatory mediator prostaglandin (B15479496) E2 (PGE2).[14]

  • Promotion of Pro-resolving Mediators: The antibiotic promotes the secretion of lipoxin A4 (LXA4), a lipid mediator that plays a crucial role in the resolution of inflammation.[14]

  • Induction of Apoptosis: Tulathromycin induces apoptosis (programmed cell death) in inflammatory cells such as neutrophils.[17] This facilitates their clearance by macrophages (efferocytosis), a key step in resolving inflammation.

  • Inhibition of Chemokine Secretion: It can inhibit the secretion of the pro-inflammatory chemokine CXCL-8 (interleukin-8) in macrophages.[17][18]

Immunomodulatory Effects of Tulathromycin cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) Tulathromycin Tulathromycin Phospholipases Phospholipases (PLD, PLA2) Tulathromycin->Phospholipases inhibits Caspase_Activation Caspase Activation Tulathromycin->Caspase_Activation induces NF_kB_Pathway NF-κB Pathway Tulathromycin->NF_kB_Pathway inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, zymosan) Inflammatory_Stimulus->Phospholipases Inflammatory_Stimulus->NF_kB_Pathway Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism Phospholipases->Arachidonic_Acid_Metabolism LTB4_PGE2 Leukotriene B4 & Prostaglandin E2 Production Arachidonic_Acid_Metabolism->LTB4_PGE2 LXA4 Lipoxin A4 Production Arachidonic_Acid_Metabolism->LXA4 Apoptosis Apoptosis Caspase_Activation->Apoptosis CXCL8 CXCL-8 Secretion NF_kB_Pathway->CXCL8 Inflammation_Resolution Resolution of Inflammation LTB4_PGE2->Inflammation_Resolution inhibits LXA4->Inflammation_Resolution promotes Apoptosis->Inflammation_Resolution promotes CXCL8->Inflammation_Resolution inhibits

Tulathromycin's influence on inflammatory signaling pathways.

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Tulathromycin A in biological matrices such as plasma, urine, and seminal plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][19] A typical experimental workflow and protocol are outlined below.

Experimental Workflow

LC-MS/MS Workflow for Tulathromycin Quantification using this compound Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Filtration Centrifugation->Supernatant_Transfer Dilution 6. Dilution with Aqueous Solution Supernatant_Transfer->Dilution LC_MS_MS_Analysis 7. LC-MS/MS Analysis Dilution->LC_MS_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

A typical workflow for sample preparation and analysis.
Detailed Methodology

The following is a representative protocol based on published methods.[5] Researchers should validate the method for their specific application and matrix.

1. Reagents and Materials

  • Tulathromycin A reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC vials

2. Sample Preparation

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.[5]

  • Add 20 µL of a 1 µg/mL solution of this compound in acetonitrile (as the internal standard).[5]

  • Add 180 µL of acetonitrile to precipitate proteins.[5]

  • Vortex the mixture for 30 seconds.[5]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[5]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[5]

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[5]

3. Liquid Chromatography (LC) Conditions

  • Column: BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[5]

  • Mobile Phase A: 0.1% formic acid in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 40°C[5]

  • Injection Volume: 10 µL[5]

  • Gradient: A linear gradient appropriate for the separation of Tulathromycin from matrix components.

4. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)[3]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)[3]

  • Monitored Transitions:

    • Tulathromycin A (quantification): m/z 403.7 > 576.9[5]

    • Tulathromycin A (confirmation): m/z 403.7 > 229.9[5]

    • This compound (Internal Standard): m/z 407.3 > 236.9[5]

Conclusion

This compound is a critical reagent for the accurate quantification of Tulathromycin A in biological samples. Its commercial availability from several reputable suppliers facilitates its use in research and drug development. The well-established LC-MS/MS protocols, combined with a deeper understanding of Tulathromycin's antibacterial and immunomodulatory mechanisms, provide a solid foundation for researchers investigating this important veterinary antibiotic.

References

Methodological & Application

Application Notes: High-Throughput Quantification of Tulathromycin A in Biological Matrices Using Tulathromycin A-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a robust and sensitive method for the quantitative analysis of Tulathromycin A in various biological matrices, including plasma, seminal plasma, urine, and tissues.[1][2] The use of a stable isotope-labeled internal standard, Tulathromycin A-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4] This Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based method is ideal for pharmacokinetic studies, residue analysis, and drug development applications.[1][5][6]

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][7] Accurate quantification of Tulathromycin A, the main active isomer, is crucial for understanding its pharmacokinetic profile, ensuring food safety by monitoring tissue residues, and for overall drug efficacy and safety assessment.[5][6][8] The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" for LC-MS bioanalysis as it co-elutes with the analyte and effectively mitigates matrix effects, leading to more reliable and reproducible results.[3][4]

Principle

This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of Tulathromycin A and its deuterated internal standard, this compound. Samples are first subjected to a simple and rapid protein precipitation or a more rigorous solid-phase extraction (SPE) to remove interferences.[1][3] The extracted analytes are then separated on a C18 or C8 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][3][9] Quantification is achieved by comparing the peak area ratio of Tulathromycin A to this compound against a calibration curve prepared in a representative blank matrix.

Experimental Workflow

The overall experimental workflow for the quantification of Tulathromycin A using this compound as an internal standard is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 or C8 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Detection->Quantification Results Results (Concentration of Tulathromycin A) Quantification->Results

Caption: Experimental workflow for Tulathromycin A quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method validated in different biological matrices.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC ColumnC8 or C18, e.g., 50 x 2.1 mm, 1.7 µm[1][3]
Mobile Phase A0.1% Formic Acid in Water or 20 mM Ammonium (B1175870) Acetate[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.3 mL/min[3]
GradientStart at 20% B, linear gradient to 80% B over 2-3 minutes, hold, then re-equilibrate[3]
Injection Volume5-10 µL[3][4]
Ionization ModeElectrospray Ionization, Positive (ESI+)[3]
MS/MS ModeMultiple Reaction Monitoring (MRM)[3]
MRM Transition (Tulathromycin A)403.7 > 576.9 m/z (quantification), 403.7 > 229.9 m/z (confirmation)[4]
MRM Transition (this compound)407.3 > 236.9 m/z[4]

Table 2: Method Validation Parameters in Various Matrices

MatrixLinearity Range (µg/mL or µg/kg)Accuracy (%)Precision (%RSD)
Bull Plasma0.01 - 1[1]Within ±15%[1]Within ±15%[1]
Bull Seminal Plasma0.05 - 5[1]Within ±15%[1]Within ±15%[1]
Bull Urine0.1 - 10[1]Within ±15%[1]Within ±15%[1]
Swine Tissues10 - 9000[9]92.9% - 102.1% (Recovery)[10]< 9.2%[10]
Bovine Tissues25 - 5000[11]98% - 107% (Recovery)[12]1% - 3%[12]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma, Seminal Plasma, Urine)

This protocol is adapted from a method for analyzing tulathromycin in bull matrices.[4]

  • Pipette 200 µL of the sample (plasma, seminal plasma, or urine) into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound, 1 µg/mL in acetonitrile).

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm nylon syringe filter.

  • Transfer a 100 µL aliquot of the filtered supernatant to an LC vial.

  • Add an equal amount (100 µL) of 0.1% formic acid in water to the vial.

  • Inject 10 µL into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) (for Tissues)

This protocol is a general representation based on methods for tissue analysis.[3][9]

  • Homogenize 1 g of tissue sample with an appropriate extraction solution (e.g., 1% formic acid in acetonitrile or a solution of meta-phosphoric acid).[1][10]

  • Spike the homogenate with a known amount of this compound internal standard.

  • Centrifuge the homogenate and collect the supernatant.

  • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[3]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Inject into the LC-MS/MS system.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for the selection and use of an internal standard in quantitative bioanalysis.

InternalStandard Analyte Analyte of Interest (Tulathromycin A) IS_Choice Internal Standard (IS) Choice Analyte->IS_Choice SIL_IS Stable Isotope-Labeled IS (this compound) 'Gold Standard' IS_Choice->SIL_IS Ideal Analog_IS Structural Analog IS (e.g., Azithromycin, Roxithromycin) IS_Choice->Analog_IS Alternative Analysis LC-MS/MS Analysis SIL_IS->Analysis Analog_IS->Analysis Result Accurate & Precise Quantification Analysis->Result

Caption: Selection of an internal standard for quantitative analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a highly reliable and accurate approach for the quantification of Tulathromycin A in a variety of biological matrices. The detailed protocols and validated performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic and residue analysis of this important veterinary antibiotic. The inherent advantages of using a stable isotope-labeled internal standard, such as the mitigation of matrix effects, lead to superior data quality and confidence in analytical results.

References

Application Note: Quantitative Analysis of Tulathromycin in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of tulathromycin in various biological matrices, including plasma, seminal plasma, and urine. The methodology employs Tulathromycin A-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation procedure allows for efficient sample cleanup and high-throughput analysis. This method is highly suitable for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring in the field of drug development and veterinary medicine.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for determining drug concentrations in biological matrices to support pharmacokinetic and pharmacodynamic (PK/PD) studies.[1] While various analytical techniques exist, LC-MS/MS has emerged as the gold standard for its superior sensitivity, selectivity, and specificity in quantifying drug residues.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and ensuring reliable quantification.[3][5] This document provides a comprehensive protocol for the LC-MS/MS analysis of tulathromycin, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is utilized for the extraction of tulathromycin from biological samples.[1][2]

  • Thaw biological samples (plasma, seminal plasma, or urine) at room temperature.[1][2]

  • To a 200 µL aliquot of the sample, add 20 µL of this compound internal standard solution (1 µg/mL in acetonitrile).[2]

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.[1][2]

  • Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.[1][2]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[1][2]

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[1][2]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[1][2]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with gradient elution.

  • Column: BEH C18 (50 x 2.1 mm, 1.7 µm)[1][2][3]

  • Column Temperature: 40°C[1][2]

  • Mobile Phase A: 0.1% Formic acid in water[1][4]

  • Mobile Phase B: Acetonitrile[1][4]

  • Flow Rate: 0.3 mL/min[1][4]

  • Injection Volume: 10 µL[1]

  • Run Time: 5 minutes[1][2]

  • Gradient: A typical gradient starts at 90:10 (A:B), transitions to 50:50 (A:B), and then returns to the initial conditions.[1]

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of tulathromycin and its internal standard.[1] Doubly protonated ions are monitored for enhanced sensitivity.[1][2][4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Capillary Voltage: Optimized for the specific instrument, typically around +3.0 kV.[2]

  • Source Temperature: 120°C[2]

  • Desolvation Temperature: 400°C[2]

  • Cone Gas Flow: 100 L/h[2]

  • Desolvation Gas Flow: 600 L/h[2]

  • Collision Gas: Argon[2]

Data Presentation

The LC-MS/MS method was validated for linearity, accuracy, and precision in plasma, seminal plasma, and urine. The results are summarized in the tables below.

Table 1: MRM Transitions for Tulathromycin and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Tulathromycin403.7576.92516Quantification[2]
Tulathromycin403.7229.92515Confirmation[2]
This compound407.3236.92516Internal Standard[2]
Table 2: Calibration Curve Summary
MatrixConcentration Range (µg/mL)Coefficient of Determination (r²)
Plasma0.01 - 1.0>0.99[1][3][5]
Seminal Plasma0.05 - 5.0>0.99[3][5]
Urine0.1 - 10.0>0.99[3][5]
Table 3: Accuracy and Precision of Quality Control (QC) Samples
MatrixQC LevelConcentration (µg/mL)Accuracy (%)Precision (%CV)
PlasmaLow0.02Within ±15%<15%[3][5]
Medium0.1Within ±15%<15%[3][5]
High0.5Within ±15%<15%[3][5]
Seminal PlasmaLow0.1Within ±15%<15%[3][5]
Medium0.5Within ±15%<15%[3][5]
High2.0Within ±15%<15%[3][5]
UrineLow0.2Within ±15%<15%[3][5]
Medium1.0Within ±15%<15%[3][5]
High5.0Within ±15%<15%[3][5]

Mandatory Visualization

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (200 µL) Add_IS Add Internal Standard (this compound, 20 µL) Sample->Add_IS Add_ACN Add Acetonitrile (180 µL) Add_IS->Add_ACN Vortex Vortex (30 seconds) Add_ACN->Vortex Centrifuge Centrifuge (21,000 x g, 10 min, 4°C) Vortex->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute with 0.1% Formic Acid Filter->Dilute LC_Separation Liquid Chromatography (BEH C18 Column) Dilute->LC_Separation Inject 10 µL MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of tulathromycin.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of tulathromycin in various biological matrices. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for matrix effects and variability in sample processing. The simple protein precipitation protocol is amenable to high-throughput analysis, making this method a valuable tool for pharmacokinetic and other research applications in drug development. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

Application Note and Protocol for the Quantification of Tulathromycin A in Plasma Samples using Tulathromycin A-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Accurate quantification of Tulathromycin A in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy.[1] This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tulathromycin A in plasma, utilizing its stable isotope-labeled counterpart, Tulathromycin A-d7, as an internal standard to ensure accuracy and precision.[1][2]

The methodology described herein is based on established and validated procedures, primarily employing a straightforward protein precipitation extraction technique for sample preparation.[1][2][3] This method has been successfully applied to pharmacokinetic studies in various animal species.[2][4]

Experimental Protocols

Materials and Reagents
  • Analytes: Tulathromycin A reference standard, this compound (internal standard)[2]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultra-pure water[2][5]

  • Plasma: Control plasma from the species of interest[2]

  • Supplies: 1.5 mL or 2 mL polypropylene (B1209903) microcentrifuge tubes, 0.22 µm nylon syringe filters, LC vials[2]

Standard and Internal Standard Stock Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tulathromycin A and this compound by dissolving the appropriate amount of each standard in methanol.[5] Store these stock solutions at -20°C in the dark.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions of Tulathromycin A by serially diluting the stock solution with an appropriate solvent (e.g., a mixture of acetonitrile and water) to create calibration standards.[2]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with acetonitrile.[2]

Sample Preparation: Protein Precipitation

This protocol details a rapid and efficient protein precipitation method for extracting Tulathromycin A from plasma samples.[1][2]

  • Sample Thawing: Thaw frozen plasma samples to room temperature.[2]

  • Aliquoting: In a polypropylene microcentrifuge tube, pipette 200 µL of the plasma sample.[2]

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution (1 µg/mL in acetonitrile) to the plasma sample.[2]

  • Protein Precipitation: Add 180 µL of acetonitrile to the sample.[2]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifugation: Centrifuge the samples at 21,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an LC vial.[2]

  • Dilution: Dilute the filtered supernatant by adding an equal volume (e.g., 100 µL) of 0.1% formic acid in water.[2] The sample is now ready for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) method can be employed for sample clean-up, which involves using a weak cation exchanger.[6][7]

LC-MS/MS Analysis

The following are typical instrument parameters. Optimization may be required based on the specific instrumentation used.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.[8]

  • Column: A reversed-phase column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm), is recommended.[2][9]

  • Column Temperature: 40°C[2][9]

  • Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 10 µL[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[6]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transitions for Tulathromycin A and this compound. Strong relative abundance has been observed for the doubly protonated precursor ions.[2]

Data Presentation

LC-MS/MS MRM Transitions

The following table summarizes the typically monitored MRM transitions for Tulathromycin A and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tulathromycin A 403.7576.9 (Quantification)Optimized by user
403.7229.9 (Confirmation)Optimized by user
This compound 407.3236.9Optimized by user

Table 1: Example MRM transitions for Tulathromycin A and this compound.[2] Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Method Validation Parameters

The analytical method should be validated to ensure its reliability. The following table presents typical validation parameters reported in the literature for the analysis of Tulathromycin A in plasma.

ParameterMatrixConcentration Range (µg/mL)Linearity (r²)Accuracy (%)Precision (%CV)
LC-MS/MS Plasma0.01 - 1>0.99Within ±15%<15%
Seminal Plasma0.05 - 5>0.99Within ±15%<15%
Urine0.1 - 10>0.99Within ±15%<15%

Table 2: Summary of reported method validation parameters for the quantification of Tulathromycin A in various biological matrices.[2][3][9]

Pharmacokinetic Parameters

The developed method can be applied to determine the pharmacokinetic profile of Tulathromycin A. The following table provides an example of pharmacokinetic parameters obtained from a study in goats.

ParameterValue
Cmax (ng/mL) 121.54 ± 19.01
Tmax (h) 12 (range 12-24)
AUC(0→∞) (ng·h/mL) 8324.54 ± 1706.56
t1/2λz (h) 67.20 (harmonic mean)

Table 3: Mean plasma pharmacokinetic parameters of Tulathromycin following a single subcutaneous administration (2.5 mg/kg) in lactating goats.[10]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound (20 µL of 1 µg/mL) plasma->add_is add_acn Add Acetonitrile (180 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (21,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter dilute Dilute with 0.1% Formic Acid filter->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the extraction and analysis of Tulathromycin A from plasma samples.

Logic of Internal Standard Use

G cluster_quant Quantification A_plasma In Plasma A_extracted Extracted A_plasma->A_extracted Extraction Efficiency A_signal MS Signal A_extracted->A_signal Ionization Efficiency ratio Calculate Ratio (Analyte Signal / IS Signal) A_signal->ratio IS_plasma Added to Plasma IS_extracted Extracted IS_plasma->IS_extracted Extraction Efficiency IS_signal MS Signal IS_extracted->IS_signal Ionization Efficiency IS_signal->ratio concentration Determine Concentration ratio->concentration

Caption: Rationale for using a stable isotope-labeled internal standard in LC-MS/MS analysis.

References

Application Note: High-Throughput Analysis of Tulathromycin in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of tulathromycin in various biological matrices, including plasma, seminal plasma, urine, and tissue. The protocol employs a simple and rapid protein precipitation or solid-phase extraction (SPE) for sample cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, tulathromycin-d7, ensures high accuracy and precision by mitigating potential matrix effects.[1][2][3] This method is suitable for pharmacokinetic studies, residue analysis, and other drug development applications.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][3] Accurate quantification of tulathromycin in biological samples is crucial for understanding its pharmacokinetics, ensuring food safety, and conducting bioequivalence studies. This document provides detailed protocols for sample preparation and LC-MS/MS analysis, leveraging a deuterated internal standard for reliable quantification.

Experimental

Materials and Reagents
  • Tulathromycin analytical standard

  • Tulathromycin-d7 (deuterated internal standard)[1]

  • Acetonitrile (B52724) (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Methanol (B129727) (LC-MS grade)

  • Water (ultrapure)

  • Meta-phosphoric acid (for tissue samples)[4]

  • Polymeric mixed-mode strong cation-exchange SPE cartridges (for tissue samples)[4]

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation for liquid matrices and solid-phase extraction for tissue samples.

1. Protein Precipitation for Plasma, Seminal Plasma, and Urine

This method is a rapid and efficient procedure for preparing large batches of liquid samples.[1][3]

Protocol:

  • To 200 µL of the biological sample (plasma, seminal plasma, or urine), add 20 µL of the internal standard solution (tulathromycin-d7, 1 µg/mL in acetonitrile).[1][5]

  • Add 180 µL of acetonitrile to precipitate the proteins.[1][5]

  • Vortex the mixture vigorously for 30 seconds.[1][5]

  • Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.[1]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[1]

  • Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[1]

  • The sample is now ready for LC-MS/MS analysis.

G cluster_sample_prep Protein Precipitation Workflow Sample 200 µL Sample (Plasma, Seminal Plasma, Urine) Add_IS Add 20 µL Tulathromycin-d7 (IS) Sample->Add_IS Add_ACN Add 180 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex 30 sec Add_ACN->Vortex Centrifuge Centrifuge 21,000 x g, 10 min, 4°C Vortex->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute 1:1 with 0.1% Formic Acid Filter->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis

Caption: Protein Precipitation Workflow for Liquid Samples.

2. Solid-Phase Extraction (SPE) for Tissue Samples

For more complex matrices like tissues, an SPE cleanup is recommended to remove interfering substances.[4]

Protocol:

  • Homogenize 1 g of tissue in a suitable buffer.

  • Add 50 µL of the internal standard working solution.

  • Add 5 mL of 1% meta-phosphoric acid and vortex.[4]

  • Centrifuge the sample and collect the supernatant.

  • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water and then methanol-water solution.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G cluster_spe_workflow Solid-Phase Extraction Workflow for Tissues Homogenize Homogenize 1g Tissue + IS Extract Extract with 1% meta-phosphoric acid Homogenize->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Tissue Samples.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions; optimization may be required for specific instrumentation.

  • LC Column: BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1][2]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

Results and Discussion

The presented methods have been validated across various biological matrices, demonstrating excellent performance. The use of a deuterated internal standard is critical for compensating for matrix effects and ensuring accurate quantification.[1][2][3]

Quantitative Data Summary
ParameterPlasmaSeminal PlasmaUrineSwine Tissue (Muscle, Kidney, Liver)Bovine Tissue (Muscle, Fat, Liver)
Linearity Range 0.01 - 1 µg/mL[1][2][3]0.05 - 5 µg/mL[1][2][3]0.1 - 10 µg/mL[1][2][3]10 - 9000 µg/kg[4]0.01 - MRL
Correlation Coefficient (R²) >0.99[1][2][3]>0.99[1][2][3]>0.99[1][2][3]>0.99-
Accuracy Within ±15%[1][2][3]Within ±15%[1][2][3]Within ±15%[1][2][3]-98 - 107%[6]
Precision Within ±15%[1][2][3]Within ±15%[1][2][3]Within ±15%[1][2][3]< 9.2%1 - 3%[6]
Recovery ---92.9 - 102.1%[4]98 - 107%[6]
Limit of Quantification (LOQ) 0.01 µg/mL[2]0.05 µg/mL[2]0.1 µg/mL[2]10 µg/kg[4]0.01 mg/kg[6]
Limit of Detection (LOD) ---2 - 4 µg/kg[4]-

MRL: Maximum Residue Limit

Conclusion

The described sample preparation protocols in conjunction with LC-MS/MS analysis provide a sensitive, specific, and high-throughput method for the quantification of tulathromycin in diverse biological matrices. The protein precipitation method is ideal for liquid samples due to its simplicity and speed, while the SPE method offers the necessary cleanup for more complex tissue samples. The incorporation of a deuterated internal standard is essential for achieving reliable and accurate results in regulated bioanalysis.

References

Application Note: High-Throughput Quantification of Tulathromycin in Animal Tissue Samples Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of tulathromycin in various animal tissue samples (e.g., liver, kidney, and muscle) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Tulathromycin A-d7, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation. The described protocol involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for a range of applications, including pharmacokinetic studies, residue analysis, and drug development in the veterinary field.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Its efficacy is linked to its rapid absorption and extensive distribution into tissues.[2] Consequently, accurate and reliable quantification of tulathromycin in tissue is crucial for understanding its pharmacokinetics and ensuring food safety through residue monitoring. The complexity of tissue matrices, however, presents analytical challenges, including potential for ion suppression or enhancement in the mass spectrometer source.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS-based bioanalysis.[3] A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[3][4] This application note details a validated LC-MS/MS method for the determination of tulathromycin in tissue samples, leveraging the benefits of this compound as an internal standard.

Experimental

Materials and Reagents
  • Tulathromycin A reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Meta-phosphoric acid

  • Polymeric mixed-mode strong cation-exchange SPE cartridges

Stock and Working Solutions
  • Tulathromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Tulathromycin A in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., methanol or water:acetonitrile).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.[4][5]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup of complex tissue matrices.

  • Homogenization: Homogenize a known weight (e.g., 1-2 g) of the tissue sample with an extraction solution, such as a solution of meta-phosphoric acid.[1][6]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the homogenate.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, such as a mixture of mobile phases, for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography:

    • Column: A C8 or C18 analytical column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) is suitable for separation.[4][6]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B) is commonly employed.[4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

    • Column Temperature: Maintain the column at 40°C.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive ion mode (ESI+).[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The doubly protonated ions of tulathromycin are often more abundant and are therefore monitored.[4][5]

Results and Discussion

Method Validation

The method should be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ).

Data Presentation

The quantitative performance of the method is summarized in the tables below.

ParameterResult
Linearity Range10–9000 µg/kg[1][6]
Correlation Coefficient (r²)>0.99[4]
AccuracyWithin ±15%[4]
Precision (Repeatability)< 8.0%[1][6]
Within-Laboratory Reproducibility< 9.2%[1][6]
Recovery92.9% to 102.1%[1][6]
Limit of Detection (LOD)2 to 4 µg/kg[1][6]
Limit of Quantification (LOQ)10 µg/kg[1][6]

Table 1: Summary of Method Performance Parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tulathromycin A403.7576.9 (Quantification)[4]
403.7229.9 (Confirmation)[4]
This compound407.3236.9[4]

Table 2: MRM Transitions for Tulathromycin A and this compound.

Experimental Protocols

Detailed Protocol for Tissue Sample Preparation
  • Weigh 2.0 g (± 0.1 g) of minced tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution.

  • Add 10 mL of meta-phosphoric acid solution and homogenize for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Condition a polymeric mixed-mode strong cation-exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

  • Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol for LC-MS/MS Analysis
  • Injection Volume: 10 µL.[5]

  • LC Gradient:

    • 0.0-2.0 min: Linear gradient from 10% B to 50% B.

    • 2.0-4.0 min: Hold at 50% B.

    • 4.1-5.0 min: Return to 10% B and equilibrate.

  • MS Parameters:

    • Capillary Voltage: +3.0 kV.[4]

    • Source Temperature: 120°C.[4]

    • Desolvation Temperature: 400°C.[4]

    • Optimize collision energies and other compound-dependent parameters for tulathromycin and its deuterated internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenization with Extraction Solution tissue->homogenize spike Spike with This compound homogenize->spike centrifuge Centrifugation spike->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant logical_relationship tulathromycin Tulathromycin (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) tulathromycin->sample_prep tulathromycin_d7 This compound (Internal Standard) tulathromycin_d7->sample_prep quantification Accurate Quantification tulathromycin_d7->quantification Compensation for Variability & Matrix Effects lc_ms LC-MS/MS Analysis sample_prep->lc_ms lc_ms->quantification

References

Application Note and Protocol: Preparation of Tulathromycin A-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Tulathromycin A-d7 stock solutions for use as an internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2][3] Accurate quantification of Tulathromycin A in biological matrices is crucial for pharmacokinetic, residue, and efficacy studies. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS based bioanalysis.[4] They exhibit nearly identical chemical and physical properties to the analyte, ensuring they effectively track the analyte through sample preparation and analysis, thereby mitigating matrix effects and improving the accuracy and precision of quantification.[4][5][6][7][8] This application note provides a comprehensive guide to preparing stable and accurate stock solutions of this compound.

Chemical Information: this compound

PropertyValue
Synonyms CP 472295-d7, Draxxin-d7, Tulathromycin-d7[9][10]
CAS Number 2734920-62-6[9][10]
Molecular Formula C₄₁H₇₂D₇N₃O₁₂[9][11]
Molecular Weight 813.12 g/mol [9][11]

Materials and Reagents

  • This compound (neat powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Ethanol (B145695) (EtOH), anhydrous

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Cryogenic vials for aliquoting

Experimental Protocols

Primary Stock Solution Preparation (e.g., 1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound. Adjust the mass and volume as required for your specific application.

Workflow Diagram: Preparation of this compound Stock Solutions

G Workflow for Preparation of this compound Solutions cluster_0 Primary Stock Solution (e.g., 1 mg/mL) cluster_1 Working Stock Solution (e.g., 10 µg/mL) cluster_2 Internal Standard Spiking Solution (e.g., 100 ng/mL) A 1. Weigh this compound B 2. Select appropriate solvent (e.g., DMSO) A->B C 3. Dissolve powder in solvent B->C D 4. Vortex/Sonicate until fully dissolved C->D E 5. Transfer to volumetric flask D->E F 6. QS to final volume E->F G 7. Aliquot into cryogenic vials F->G H 8. Store at ≤ -20°C G->H I 1. Retrieve primary stock aliquot H->I For Working Solution Prep J 2. Equilibrate to room temperature I->J K 3. Perform serial dilution in appropriate solvent J->K L 4. Vortex to mix thoroughly K->L M 5. Store at ≤ -20°C (short-term) L->M N 1. Use working stock for further dilution M->N For Spiking Solution Prep O 2. Dilute to final concentration in mobile phase or sample diluent N->O P 3. Prepare fresh daily O->P

Caption: Workflow for preparing this compound solutions.

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: this compound is soluble in organic solvents such as DMSO, methanol, and ethanol.[12][13] DMSO is a common choice for creating high-concentration stock solutions.[1][14]

  • Dissolution:

    • Transfer the weighed powder to a clean, dry glass vial.

    • Add a portion of the selected solvent (e.g., ~70-80% of the final volume).

    • Cap the vial and vortex thoroughly.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.[1]

  • Final Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a Class A volumetric flask. Rinse the original vial with the solvent and add the rinsing to the volumetric flask. Bring the solution to the final volume with the solvent.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in cryogenic vials.[1]

    • Store the aliquots in a freezer at -20°C or -80°C for long-term stability.[1][9]

Working Solution Preparation

Working solutions are intermediate dilutions of the primary stock solution, which are then used to prepare calibration standards and quality control samples.

Procedure:

  • Remove one aliquot of the primary stock solution from the freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions using an appropriate solvent (e.g., methanol or acetonitrile) to achieve the desired concentration for the working solution. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution to a final volume of 1 mL.

  • Vortex the working solution to ensure homogeneity.

  • Working solutions can be stored at -20°C for shorter periods, but fresh preparation is recommended for optimal results.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and storage of this compound solutions.

Table 1: Solubility of Tulathromycin A

SolventSolubilityNotes
DMSO ≥ 50 mg/mL[1]Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][14]
Ethanol ~30 mg/mL[12]
Dimethyl Formamide ~30 mg/mL[12]
Methanol Soluble[13]A common solvent for preparing working solutions and standards for LC-MS analysis.[4]
Aqueous Buffers Sparingly soluble[12]For aqueous solutions, first dissolve in an organic solvent like ethanol and then dilute with the buffer.[12]

Note: Solubility data for this compound is expected to be nearly identical to that of Tulathromycin A.

Table 2: Recommended Storage Conditions

Solution TypeStorage TemperatureStability Period
Neat Solid -20°C[9]As per manufacturer's expiration date.
Primary Stock Solution -20°CUp to 1 year[1]
-80°CUp to 2 years[1]
Working Solutions -20°CRecommended for short-term storage; prepare fresh as needed for best results.
Spiking Solutions (in final diluent) Room Temperature / RefrigeratedPrepare fresh daily.[1]

Application in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Tulathromycin A in various biological matrices, including plasma, seminal plasma, and urine.[5][6][7][8] In a typical LC-MS/MS workflow, a known concentration of the this compound working solution is spiked into all samples, calibration standards, and quality controls. The ratio of the analyte peak area to the internal standard peak area is then used to construct a calibration curve and determine the concentration of Tulathromycin A in the unknown samples. This procedure corrects for variability during sample preparation and instrumental analysis.[4]

Typical Concentration Ranges for Analysis:

  • Plasma: 0.01–1 µg/mL[6][7][8]

  • Seminal Plasma: 0.05–5 µg/mL[6][7][8]

  • Urine: 0.1–10 µg/mL[6][7][8]

The concentration of the this compound spiking solution should be optimized based on the expected analyte concentration range and the sensitivity of the mass spectrometer. A common starting point is a concentration in the mid-range of the calibration curve (e.g., 100 ng/mL).[4]

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

  • Tulathromycin can be an eye irritant and a contact sensitizer.[15] Avoid contact with eyes, skin, and clothing.

By following these protocols and guidelines, researchers can confidently prepare accurate and stable stock solutions of this compound, leading to reliable and reproducible results in their analytical studies.

References

Application Notes and Protocols for the Quantification of Tulathromycin A-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tulathromycin A and its deuterated internal standard, Tulathromycin A-d7, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary instrument settings, sample preparation procedures, and a generalized experimental workflow.

Mass Spectrometry Settings

The accurate quantification of Tulathromycin A is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[1][2] The use of a deuterated internal standard, this compound, is crucial for reliable quantification by correcting for matrix effects and variations in instrument response.[1][3]

During method development, it has been observed that doubly charged precursor ions for Tulathromycin A and its internal standard exhibit a stronger relative abundance, leading to enhanced sensitivity.[1] The optimized MRM transitions and associated mass spectrometer parameters are summarized in the table below.

Parameter Tulathromycin A (Quantification) Tulathromycin A (Confirmation) This compound (Internal Standard)
Precursor Ion (m/z) 403.7403.7407.3
Product Ion (m/z) 576.9229.9236.9
Cone Voltage (V) 252525
Collision Energy (eV) 161516

General Mass Spectrometer Operating Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage (kV) +3.0
Source Temperature (°C) 120
Desolvation Temperature (°C) 400
Desolvation Gas Flow (L/h) 600
Cone Gas Flow (L/h) 100
Collision Gas Argon

Experimental Protocols

The following protocols describe the necessary steps for sample preparation and LC-MS/MS analysis. The choice of sample preparation method may vary depending on the biological matrix being analyzed.

Protocol 1: Protein Precipitation for Plasma, Seminal Plasma, and Urine

This method is a rapid and efficient procedure for cleaning up samples with high protein content.[1][3][4]

Materials:

  • Biological sample (plasma, seminal plasma, or urine)

  • Acetonitrile (B52724) (ACN)

  • This compound internal standard solution (1 µg/mL in ACN)

  • 0.1% Formic acid in water

  • Vortex mixer

  • Centrifuge capable of 21,000 x g and 4°C

  • 0.22 µm nylon syringe filters

  • LC vials

Procedure:

  • Thaw biological samples to room temperature.

  • To a 200 µL aliquot of the sample, add 20 µL of the 1 µg/mL this compound internal standard solution.[1]

  • Add 180 µL of acetonitrile to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.[1]

  • Filter the resulting supernatant through a 0.22 µm nylon syringe filter.[1]

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[1]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples

For more complex matrices like tissue homogenates, a solid-phase extraction cleanup is often required to remove interfering substances.[5][6] This protocol provides a general guideline; specific SPE cartridges and elution solvents may need to be optimized for different tissue types.

Materials:

Procedure:

  • Extract the homogenized tissue sample with a solution of 1% meta-phosphoric acid in water.[5]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering compounds.[5]

  • Elute the analytes from the cartridge using 3 mL of 5% ammonium hydroxide in methanol, followed by 3 mL of 5% ammonium hydroxide in acetonitrile.[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C.[6]

  • Reconstitute the dried residue in 0.5 mL of 10 mM ammonium acetate buffer (pH 3) and transfer to an HPLC vial for analysis.[6]

Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 or C8 reversed-phase column. A gradient elution is commonly employed to ensure good peak shape and separation from matrix components.[1][5]

Parameter Value
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient A linear gradient from 90:10 (A:B) to 50:50 (A:B) over a short run time is a good starting point.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Tulathromycin A using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction cleanup Cleanup & Concentration (Filtration/Evaporation) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Detection) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Tulathromycin A calibration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for Tulathromycin A quantification.

This diagram outlines the sequential steps from sample collection and preparation through instrumental analysis and final data processing, providing a clear overview of the entire analytical procedure.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Tulathromycin and its D7 Analog using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the macrolide antibiotic tulathromycin and its deuterated internal standard, tulathromycin-d7. The described protocol is applicable for the analysis of biological matrices such as plasma, seminal plasma, and urine, making it a valuable tool for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in drug development and veterinary medicine.[1][2][3] The method utilizes a rapid protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.[1][2][3] This approach offers high selectivity, sensitivity, and throughput for the accurate determination of tulathromycin concentrations.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine for treating respiratory diseases in cattle and swine.[1][2] Accurate measurement of tulathromycin concentrations in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties, which helps in establishing effective dosing regimens.[1] LC-MS/MS has emerged as the preferred analytical technique for tulathromycin bioanalysis due to its superior sensitivity and selectivity over older chromatographic methods.[2] The use of a stable isotope-labeled internal standard, such as tulathromycin-d7, is essential for correcting matrix effects and ensuring the accuracy and precision of the quantification.[1][3] This application note provides a detailed protocol for the chromatographic separation and quantification of tulathromycin and its d7 analog.

Experimental

Materials and Reagents
  • Tulathromycin reference standard

  • Tulathromycin-d7 (Internal Standard, IS)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade formic acid

  • LC-MS grade water

  • Control plasma (or other relevant biological matrix)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample extraction from plasma.[1][3]

  • Thaw plasma samples to room temperature.

  • To 200 µL of the plasma sample, add 20 µL of tulathromycin-d7 internal standard solution (1 µg/mL in acetonitrile) and 180 µL of acetonitrile.[1][3]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1][3]

  • Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.[1][3]

  • Filter the resulting supernatant through a 0.22 µm nylon syringe filter.[1][3]

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial for injection.[1][3]

Chromatographic Conditions

The chromatographic separation is achieved on a reversed-phase C18 column.

  • Column: BEH C18 (50 x 2.1 mm, 1.7 µm)[2][3]

  • Mobile Phase A: 0.1% Formic acid in water[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 40°C[3]

  • Gradient: A 5-minute gradient is used, starting from 90:10 (A:B), transitioning to 50:50, and then returning to the initial conditions.[3]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI) is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: It has been observed that the doubly protonated ions of tulathromycin are more abundant and are therefore used as precursor ions.[2][3]

    • Tulathromycin: 403.7 > 576.9 m/z (quantification) and 403.7 > 229.9 m/z (confirmation)[3]

    • Tulathromycin-d7: 407.3 > 236.9 m/z[3]

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of tulathromycin and its d7 analog. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects, leading to high accuracy and precision.[3][4] The method has been validated over various concentration ranges suitable for pharmacokinetic studies in different biological matrices.[3]

Quantitative Performance

The performance of the method is summarized in the following tables, based on data from validated studies.

Table 1: Linearity of Tulathromycin Quantification in Various Matrices [3]

MatrixConcentration Range (µg/mL)Coefficient of Determination (r²)
Plasma0.01 - 1>0.99
Seminal Plasma0.05 - 5>0.99
Urine0.1 - 10>0.99

Table 2: Accuracy and Precision of Tulathromycin Quantification in Plasma [3]

QC LevelConcentration (µg/mL)Accuracy (%)Precision (%CV)
Low0.03Within ±15%<15%
Medium0.3Within ±15%<15%
High0.8Within ±15%<15%

Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve tulathromycin and tulathromycin-d7 reference standards in acetonitrile to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Prepare serial dilutions of the tulathromycin stock solution with a 50:50 mixture of acetonitrile and 0.1% formic acid in water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the tulathromycin-d7 stock solution with acetonitrile to a final concentration of 1 µg/mL.[1][3]

Protocol 2: Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Tulathromycin-d7 IS (20 µL, 1 µg/mL) Sample->Add_IS Add_ACN Add Acetonitrile (180 µL) Add_IS->Add_ACN Vortex Vortex (30s) Add_ACN->Vortex Centrifuge Centrifuge (21,000 x g, 10 min, 4°C) Vortex->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute with 0.1% Formic Acid in Water (1:1) Filter->Dilute Inject Inject (10 µL) Dilute->Inject Separate Chromatographic Separation (BEH C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of tulathromycin.

Logical Relationship of Key Components

G cluster_analyte Analytes cluster_matrix Biological Matrix cluster_instrument Instrumentation cluster_method Methodology Tulathromycin Tulathromycin Extraction Protein Precipitation Tulathromycin->Extraction Tulathromycin_d7 Tulathromycin-d7 (IS) Tulathromycin_d7->Extraction Plasma Plasma Plasma->Extraction LC Liquid Chromatograph Separation Reversed-Phase Chromatography LC->Separation MS Mass Spectrometer Detection Tandem Mass Spectrometry (MRM) MS->Detection Extraction->Separation Inject Separation->Detection Elute

Caption: Key components and their relationships in the bioanalytical method.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the chromatographic separation and quantification of tulathromycin and its d7 analog in biological matrices. The simple sample preparation and robust analytical conditions make this method well-suited for routine use in research and drug development settings. The validation data demonstrates that the method meets the requirements for accuracy, precision, and linearity for bioanalytical applications.

References

Application of Tulathromycin A-d7 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] The monitoring of its residues in animal-derived food products is crucial to ensure consumer safety and comply with regulatory limits, known as Maximum Residue Limits (MRLs).[4] Tulathromycin A-d7, a deuterated analog of Tulathromycin A, serves as an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, ensuring accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][5] This document provides detailed application notes and protocols for the use of this compound in the analysis of tulathromycin residues in various veterinary matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful and widely used technique for this purpose.[4][6][7]

Principle of the Method

The analytical method involves the extraction of tulathromycin and the internal standard, this compound, from the sample matrix. This is followed by a clean-up step to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. The quantification of tulathromycin is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" for LC-MS bioanalysis as it co-elutes with the analyte and effectively compensates for matrix effects, leading to high accuracy and precision.[5]

Experimental Protocols

Sample Preparation

The following protocols are generalized procedures and may require optimization based on the specific matrix and laboratory instrumentation.

a) Plasma, Seminal Plasma, and Urine [1][2]

  • Thaw frozen samples at room temperature.

  • To a 200 µL aliquot of the sample, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

  • Add 180 µL of acetonitrile (B52724) for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm nylon syringe filter.

  • Dilute a 100 µL aliquot of the filtered supernatant with an equal volume of 0.1% formic acid in water in an LC vial.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

b) Animal Tissues (Muscle, Liver, Kidney, Fat) [8][9]

  • Weigh 10.0 g of the homogenized tissue sample.

  • Add a known amount of this compound internal standard.

  • Add 25 mL of ethyl acetate (B1210297) and homogenize.

  • Add 25 mL of 2 mol/L hydrochloric acid and homogenize again.

  • Centrifuge at 3,000 rpm for 5 minutes and collect the aqueous layer.

  • For total tulathromycin residue analysis, the aqueous layer is heated to convert tulathromycin and its metabolites into a common marker residue.[9]

  • The extract is then subjected to a clean-up step, often using Solid-Phase Extraction (SPE) with a cation-exchange cartridge.[5][9]

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may need to be adjusted for specific instruments.

a) Liquid Chromatography (LC) Conditions [1][2][5]

ParameterRecommended Setting
LC Column C8 or C18, e.g., 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Ammonium Acetate
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 20% B, linear gradient to 80% B over 2-3 minutes, hold, then re-equilibrate
Injection Volume 5-10 µL
Column Temperature 40°C

b) Mass Spectrometry (MS/MS) Conditions [1][5]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Tulathromycin: 403.7 [M+2H]²⁺ / 806.6 [M+H]⁺; this compound: 407.3 [M+2H]²⁺
Product Ions (m/z) Tulathromycin: 576.9 (Quantification), 229.9 (Confirmation); this compound: 236.9
Desolvation Gas Flow 600 L/h
Cone Gas Flow 100 L/h
Collision Gas Argon

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound for residue analysis.

Table 1: Linearity of the Method in Different Matrices [1][2][3]

MatrixConcentration Range (µg/mL or µg/kg)Correlation Coefficient (R²)
Bovine Plasma0.01 - 1>0.99
Bovine Seminal Plasma0.05 - 5>0.99
Bovine Urine0.1 - 10>0.99
Bovine Tissue25 - 5000>0.99[8]
Deer and Bison Sera0.6 - 100≥0.99[10]

Table 2: Method Performance Characteristics [1][2][3][8][10][11]

MatrixLimit of Quantification (LOQ)Accuracy/RecoveryPrecision (RSD)
Bovine Plasma0.01 µg/mLWithin ±15%Within ±15%
Bovine Seminal Plasma0.05 µg/mLWithin ±15%Within ±15%
Bovine Urine0.1 µg/mLWithin ±15%Within ±15%
Bovine Tissue5 µg/kg98 - 107%1 - 3%
Deer and Bison Sera0.6 ng/mLNot specified≤ 10%
Deer Tissue0.6 ng/gNot specified≤ 10%

Visualizations

Experimental Workflow for Tulathromycin Residue Analysis

G cluster_0 Sample Collection & Preparation cluster_1 Sample Clean-up cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Quantification Sample Animal Tissue/Fluid Sample (e.g., Muscle, Liver, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Extraction (e.g., Acetonitrile, Acidic Solution) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant/Aqueous Layer Centrifuge->Collect SPE Solid-Phase Extraction (SPE) (e.g., Cation Exchange) Collect->SPE Elute Elution of Analytes SPE->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate Inject Injection into LC-MS/MS Evaporate->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate Report Report Residue Concentration Calibrate->Report

Caption: General workflow for Tulathromycin residue analysis using an internal standard.

Logical Relationship of Analytical Components

G Analyte Tulathromycin (Analyte) LCMS LC-MS/MS System Analyte->LCMS IS This compound (Internal Standard) Matrix Biological Matrix (e.g., Tissue, Plasma) IS->Matrix Compensates for Variability in IS->LCMS Matrix->LCMS Introduces Matrix Effects Result Accurate Quantification LCMS->Result

Caption: Role of this compound in mitigating matrix effects for accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of tulathromycin residues in various animal-derived matrices. The detailed protocols and data presented herein demonstrate the effectiveness of this methodology in achieving the low detection limits and high accuracy required for regulatory monitoring and ensuring food safety. The provided workflows and diagrams offer a clear guide for researchers and analysts in the field of veterinary drug residue analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Accuracy in Tulathromycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of tulathromycin quantification.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of tulathromycin using common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q1: Why is the signal intensity for tulathromycin low and inconsistent in my plasma samples?

Low and inconsistent signal intensity for tulathromycin in plasma samples is often a primary indicator of matrix effects, specifically ion suppression.[1] Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of tulathromycin in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1] This can negatively impact the accuracy, precision, and sensitivity of your assay.[1]

Q2: How can I confirm that matrix effects are impacting my analysis?

A post-extraction spike experiment can be performed to quantitatively assess the presence and extent of matrix effects.[1] This involves comparing the peak area of tulathromycin in a neat solution to the peak area of tulathromycin spiked into an extracted blank matrix. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[1] Another qualitative method is the post-column infusion technique, where a constant flow of tulathromycin solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[1] Dips or enhancements in the baseline signal at the retention time of interfering components indicate where matrix effects are occurring.[1]

Q3: What are the initial steps to mitigate matrix effects?

Optimizing your sample preparation procedure is often the simplest and most effective initial step to remove interfering matrix components.[1] Common strategies for biological matrices include:

  • Protein Precipitation (PPT): While rapid, PPT may not be sufficient to remove all interfering substances, especially phospholipids.[1]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components and concentrating the analyte.[2]

Q4: My peak shape is poor (tailing or fronting). What could be the cause?

Poor peak shape in HPLC and LC-MS/MS can be caused by several factors:

  • Interactions with the stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with the basic tulathromycin molecule, causing peak tailing. Using a mobile phase with a pH adjusted to keep tulathromycin in a single ionic state or using an end-capped column can mitigate this.[3]

  • Column overload: Injecting too much sample can lead to peak fronting.[4] Try diluting your sample.

  • Inappropriate mobile phase pH: The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like tulathromycin. It is recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte.

Q5: I am observing carry-over between injections. How can I resolve this?

Carry-over, where the analyte from a previous injection appears in subsequent blanks or samples, is a common issue.[5] To troubleshoot:

  • Identify the source: Determine if the carry-over is originating from the injector or the MS detector source.[5]

  • Optimize wash solvent: Use a strong wash solvent for the injector needle. A mixture of methanol, water, acetonitrile (B52724), and isopropanol (B130326) can be effective.[5]

  • Clean the MS source: If the source is contaminated, it will require cleaning according to the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC-UV)

Q1: I am not getting a reproducible peak area for my tulathromycin standard. What should I check?

  • Standard Stability: Ensure your tulathromycin standard is properly stored and has not degraded. Prepare fresh standards regularly.

  • Injection Volume Precision: Verify the precision of your autosampler or manual injector. Inconsistent injection volumes will lead to variable peak areas.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase can cause shifts in retention time and affect peak area. Ensure accurate measurement and thorough mixing of mobile phase components.

  • Detector Wavelength: Ensure the UV detector is set to the correct wavelength for tulathromycin, which is typically around 205 nm or 210 nm.[6][7]

Q2: The retention time for tulathromycin is shifting between runs. What is the likely cause?

  • Mobile Phase Composition: Small variations in the mobile phase composition, especially the ratio of organic solvent to buffer, can cause retention time shifts.

  • Column Temperature: Fluctuations in the column temperature can lead to changes in retention time. Using a column oven is crucial for maintaining a stable temperature.[6]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: I am getting a weak or no signal in my ELISA for tulathromycin.

  • Reagent Preparation and Storage: Ensure all reagents, including standards and antibodies, have been stored correctly and have not expired.[8][9] Allow all reagents to come to room temperature before use.[8][9]

  • Incorrect Reagent Addition: Double-check that all reagents were added in the correct order and at the specified volumes.[9][10]

  • Insufficient Incubation Times: Ensure that all incubation steps were performed for the recommended duration.

  • Washing Steps: Inadequate washing can lead to high background, while overly aggressive washing can remove the bound antibody or antigen, leading to a weak signal.[10]

Q2: The background in my ELISA is too high.

  • Insufficient Washing: Increase the number of wash steps or the soaking time between washes to remove unbound reagents.[11]

  • Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.[8]

  • Blocking Step: Ensure the blocking buffer is effective and that the blocking step is performed for the recommended time to prevent non-specific binding.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Try using a higher dilution.

Q3: There is high variability between my duplicate or triplicate wells.

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting of all samples, standards, and reagents. Calibrate your pipettes regularly.[12]

  • Inadequate Mixing: Mix all reagents and samples thoroughly before adding them to the wells.[5]

  • Edge Effects: "Edge effects" can occur due to temperature differences across the plate during incubation.[11] To minimize this, ensure the plate is sealed properly and placed in the center of the incubator.[10] Avoid stacking plates during incubation.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying tulathromycin in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the bioanalysis of tulathromycin due to its superior sensitivity, selectivity, and ability to quantify the analyte at trace levels.[13]

Q2: What are the key validation parameters to consider for a tulathromycin quantification method?

Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[2]

Q3: Why is an internal standard important in tulathromycin quantification?

An internal standard (IS) is crucial for accurate quantification, especially in LC-MS/MS. It helps to correct for variations in sample preparation, injection volume, and instrument response. A deuterated form of tulathromycin (tulathromycin-d7) is an ideal internal standard as it has similar chemical properties and chromatographic behavior to the analyte.[14]

Q4: What are the typical sample preparation methods for tulathromycin analysis?

Common sample preparation methods include protein precipitation with acetonitrile, liquid-liquid extraction, and solid-phase extraction (SPE).[2][14][15] The choice of method depends on the complexity of the matrix and the required sensitivity of the assay. For complex matrices like tissues, SPE is often necessary for a cleaner extract.[13]

Q5: Can tulathromycin be measured by HPLC with UV detection?

Yes, HPLC with UV detection can be used for the determination of tulathromycin, typically at a wavelength of 205 nm or 210 nm.[6][7] However, this method may be less sensitive and selective compared to LC-MS/MS, especially for complex biological samples.

III. Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for Tulathromycin Quantification
ParameterMethod 1 (Plasma, Seminal Plasma, Urine)[14]Method 2 (Swine Tissues)[2]Method 3 (Bovine/Porcine Plasma & Lung)[15]
Column BEH C18 (50 x 2.1 mm, 1.7 µm)C8Narrow bore C8
Mobile Phase Gradient with 0.1% formic acid in water and acetonitrileGradient elutionGradient elution
Flow Rate 0.4 mL/min--
Internal Standard Tulathromycin-d7-Heptadeutero-tulathromycin
Linearity Range Plasma: 0.01–1 µg/ml; Seminal Plasma: 0.05–5 µg/ml; Urine: 0.1–10 µg/ml10–9000 µg/kg0.1 to 25 ng on column
Accuracy Within ±15%92.9% to 102.1%90% to 110% of nominal
Precision (RSD) Within ±15%Repeatability: < 8.0%; Within-lab reproducibility: < 9.2%≤ 7%
LOQ Plasma: 0.01 µg/ml; Seminal Plasma & Urine: 0.02 µg/ml10 µg/kg-
LOD -2 to 4 µg/kg-
Table 2: Comparison of HPLC-UV Method Parameters for Tulathromycin Quantification
ParameterMethod 1[6]Method 2[7]
Column Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm)YMC Pack Pro C18 (150×4.6 mm, 3 μm)
Mobile Phase Methanol-acetonitrile-0.05 mol/L KH2PO4 solution (pH = 7.0, 45:25:30)Methanol-acetonitrile-50 mmol/L phosphate (B84403) buffer (pH=8) (45:25:30)
Flow Rate 1.0 mL/min2.0 mL/min
Detection Wavelength 205 nm210 nm
Column Temperature 35 °C35 °C
Linearity Range 0.05 - 5.00 mg/mL10-100 mg/L
Recovery 97% - 104%-
Precision (RSD) < 2.0%-

IV. Experimental Protocols

LC-MS/MS Quantification of Tulathromycin in Plasma

This protocol is a representative example based on published methods.[14]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (tulathromycin-d7).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate tulathromycin from matrix components.

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the appropriate precursor and product ions for tulathromycin and the internal standard. For tulathromycin, doubly charged precursor ions are often monitored (e.g., m/z 403.7).[14]

HPLC-UV Quantification of Tulathromycin in a Pharmaceutical Formulation

This protocol is a representative example based on published methods.[6]

a. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve tulathromycin reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Dilute the tulathromycin injection formulation with the mobile phase to a concentration within the calibration range.

b. HPLC Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 5.0 µm)

  • Mobile Phase: Methanol-acetonitrile-0.05 mol/L KH2PO4 solution (pH = 7.0, 45:25:30)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 25 µL

  • Detection Wavelength: 205 nm

V. Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS Experimental Workflow for Tulathromycin Quantification.

Caption: Troubleshooting Decision Tree for Tulathromycin Quantification.

References

Technical Support Center: Stability and Handling of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Tulathromycin A-d7 under various storage conditions. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general recommendations for stable isotope-labeled internal standards and the parent compound, Tulathromycin A, should be followed. As a solid, Tulathromycin A is stable for at least four years when stored at -20°C. For this compound, it is crucial to adhere to the manufacturer's storage guidelines provided with the product. Generally, solid forms of isotopically-labeled compounds should be stored under the same conditions as their unlabeled counterparts.[1]

Q2: How stable is this compound in solution?

Aqueous solutions of Tulathromycin A are not recommended for storage for more than one day. Stock solutions of Tulathromycin A prepared in organic solvents such as ethanol, DMSO, or dimethylformamide can be stored at -80°C for up to two years or at -20°C for one year.[2] For this compound, it is best practice to prepare fresh working solutions from a stock solution for each experiment and to minimize the duration of storage for any aqueous solutions. Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]

Q3: Is the stability of this compound different from that of Tulathromycin A?

Yes, it is possible. Studies have shown that deuterated tulathromycin may not perfectly parallel the chemical behavior of tulathromycin in stability experiments.[1][3] Deuterated standards can sometimes exhibit differences in stability, including the potential for deuterium (B1214612) exchange in certain solutions.[4] Therefore, while the stability of Tulathromycin A provides a good starting point, it should not be assumed to be identical for this compound.

Q4: What are the likely degradation pathways for this compound?

Based on studies of Tulathromycin A and other macrolide antibiotics, this compound is likely susceptible to degradation under both acidic and alkaline conditions.[5][6] Forced degradation studies on similar macrolides have demonstrated that hydrolysis and oxidation are common degradation pathways.[6] The dimethylamino group present in many macrolides can be a target for oxidation.[7]

Troubleshooting Guide

Issue: Low or no signal from the this compound internal standard.

This is a common issue that can arise from several factors related to the stability and handling of the internal standard.

Potential Cause Troubleshooting Steps
Degradation due to Improper Storage 1. Verify that the solid material has been stored at the recommended temperature (typically -20°C or below) and protected from light. 2. Ensure that stock solutions were stored at appropriate temperatures (-20°C or -80°C) and for a duration within the recommended limits.[2][3]
Instability in Working Solution 1. Prepare fresh working solutions for each analytical run. Avoid using aqueous solutions that have been stored for more than a day. 2. If working with biological matrices, assess the bench-top stability of the internal standard in the matrix (see Experimental Protocols section).
Repeated Freeze-Thaw Cycles 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3]
pH-related Degradation 1. Ensure the pH of your solutions is within a stable range for Tulathromycin. Avoid strongly acidic or alkaline conditions during sample preparation and storage.[5]
Pipetting or Dilution Errors 1. Recalibrate pipettes and verify dilution calculations to ensure the correct concentration of the internal standard is being added to the samples.

Data Summary: Stability of Tulathromycin A

The following table summarizes the known stability data for Tulathromycin A, which can serve as a proxy for estimating the stability of this compound.

Storage Condition Matrix/Form Duration Stability Reference
-20°CCrystalline Solid≥ 4 yearsStable
Room TemperatureInjectable Solution120 daysNo significant impact on concentration[8]
-20°COrganic Stock Solution1 yearStable[2]
-80°COrganic Stock Solution2 yearsStable[2]
Room TemperatureAqueous Solution> 1 dayNot Recommended

Experimental Protocols

Protocol: Bench-Top Stability Assessment of this compound in Plasma

This protocol outlines a procedure to determine the short-term stability of this compound in a biological matrix at room temperature.

  • Preparation of Spiked Samples:

    • Thaw a pool of blank plasma (from the same species as your study samples) and bring it to room temperature.

    • Spike the blank plasma with this compound at a concentration similar to that used in your analytical method.

    • Prepare multiple aliquots of this spiked plasma.

  • Time-Point Analysis:

    • Immediately process and analyze a set of aliquots (T=0) to establish the initial concentration of this compound.

    • Leave the remaining aliquots on the bench at room temperature.

    • At predetermined time points (e.g., 2, 4, 8, and 24 hours), process and analyze a set of aliquots.

  • Sample Processing and Analysis:

    • Use your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS) to determine the concentration of this compound in each aliquot.

  • Data Evaluation:

    • Calculate the mean concentration of this compound at each time point.

    • Compare the mean concentrations at the later time points to the initial (T=0) concentration.

    • A deviation of more than 15% from the initial concentration typically indicates instability.

Visualizations

Experimental_Workflow Experimental Workflow for Bench-Top Stability Assessment cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution spike_matrix Spike Blank Plasma prep_stock->spike_matrix aliquot Create Multiple Aliquots spike_matrix->aliquot t0 Analyze T=0 Samples (Initial Concentration) aliquot->t0 incubate Incubate Aliquots at Room Temperature tx Analyze Samples at T=2, 4, 8, 24 hours incubate->tx calculate Calculate Mean Concentration at Each Time Point tx->calculate compare Compare to T=0 calculate->compare evaluate Determine Stability (e.g., <15% deviation) compare->evaluate

Caption: Workflow for assessing the bench-top stability of this compound.

Troubleshooting_Logic Troubleshooting Low Internal Standard Signal start Low or No Signal from This compound check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage improper_storage Action: Use a fresh, properly stored batch of standard. check_storage->improper_storage Improper check_working_solution Assess Working Solution (Freshness, pH, Matrix) check_storage->check_working_solution Proper resolved Issue Resolved improper_storage->resolved unstable_solution Action: Prepare fresh solutions. Conduct bench-top stability test. check_working_solution->unstable_solution Unstable check_instrument Verify Instrument Performance (e.g., injection, source) check_working_solution->check_instrument Stable unstable_solution->resolved instrument_issue Action: Perform instrument maintenance and calibration. check_instrument->instrument_issue Issue Found check_instrument->resolved No Issue instrument_issue->resolved

Caption: Logical diagram for troubleshooting low signal from this compound.

References

Technical Support Center: Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen for exchange.

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon, known as the "chromatographic isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to small differences in polarity and interaction with the stationary phase of the chromatography column, often causing the deuterated compound to elute slightly earlier in reversed-phase chromatography.

To address this, you can:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.

  • Use a Lower Resolution Column: In some cases, a column with lower resolving power can prevent the separation of the analyte and the internal standard.

  • Consider an Alternative Internal Standard: If the chromatographic shift cannot be resolved and is impacting results, consider using an internal standard with fewer deuterium atoms or one labeled with a heavier isotope like ¹³C, which is less prone to this effect.

Q4: What are "differential matrix effects" and how do they affect my results?

A4: Differential matrix effects occur when the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix. Even with a deuterated internal standard, if there is a slight difference in retention time, the analyte and the IS can elute into regions of the chromatogram with varying concentrations of matrix components, leading to inaccurate quantification. Studies have shown that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.

Q5: How pure should my deuterated internal standard be?

A5: For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is crucial. The general recommendations are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

The presence of the unlabeled analyte as an impurity in the deuterated standard is a significant concern as it can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).

Troubleshooting Guides

Guide 1: Investigating and Mitigating Isotopic Exchange

If you suspect that your deuterated internal standard is undergoing isotopic exchange, follow this guide to diagnose and address the issue.

Symptoms:

  • A decrease in the internal standard signal over time.

  • An unexpected increase in the analyte signal in blank samples spiked only with the internal standard.

  • Poor reproducibility of results.

Troubleshooting Workflow:

A Suspected Isotopic Exchange B Review Label Position (Avoid -OH, -NH, adjacent to C=O) A->B C Perform Stability Experiment B->C D Incubate IS in Matrix and Solvents at Different Temperatures and Timepoints C->D E Analyze for Loss of Deuterium and Appearance of Unlabeled Analyte D->E F Isotopic Exchange Confirmed? E->F G Optimize Conditions: - Lower Temperature - Adjust pH - Use Aprotic Solvents F->G Yes I Issue Resolved F->I No H Select a More Stable IS (Different Labeling Position or Isotope, e.g., ¹³C) G->H H->I

Caption: Workflow for troubleshooting isotopic exchange.

Experimental Protocol: Assessing Isotopic Stability

  • Objective: To determine the stability of the deuterium label on the internal standard under the experimental conditions.

  • Methodology:

    • Prepare two sets of samples:

      • Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., acetonitrile).

      • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

    • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

    • Process the samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS.

    • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.

Data Summary: Impact of pH and Temperature on Isotopic Exchange

Internal StandardConditionIncubation Time (hours)% Isotopic Exchange
Compound X-d4 (-OH label)pH 4, 4°C24<1%
Compound X-d4 (-OH label)pH 4, 37°C248%
Compound X-d4 (-OH label)pH 9, 37°C2425%
Compound Y-d5 (Aromatic label)pH 9, 37°C24<1%
Guide 2: Addressing Purity Issues

Issues with the purity of the deuterated internal standard can lead to inaccurate quantification. This guide provides steps to assess and manage purity-related problems.

Symptoms:

  • Non-linear calibration curves.

  • Overestimation of the analyte concentration, especially at the LLOQ.

  • Presence of a signal for the unlabeled analyte when injecting a high concentration of the internal standard alone.

Troubleshooting Workflow:

A Suspected Purity Issue B Review Certificate of Analysis (Chemical & Isotopic Purity) A->B C Perform Purity Assessment B->C D Analyze High Concentration of IS Alone C->D E Monitor for Unlabeled Analyte Signal D->E F Significant Unlabeled Analyte Detected? E->F G Quantify Contribution to LLOQ F->G Yes K Continue with Current Lot F->K No H Contribution >5% of LLOQ Response? G->H I Source New, Higher Purity IS H->I Yes H->K No J Issue Resolved I->J K->J

Caption: Workflow for assessing internal standard purity.

Experimental Protocol: Assessing Contribution from Internal Standard

  • Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard to the overall analyte signal.

  • Methodology:

    • Prepare a Blank Sample: A matrix sample with no analyte.

    • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

    • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

    • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (

Technical Support Center: Optimizing LC Gradient for Tulathromycin and Tulathromycin A-d7 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) gradient for the separation of tulathromycin and its deuterated internal standard, Tulathromycin A-d7.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of tulathromycin and this compound?

Under many reversed-phase LC conditions, tulathromycin and its deuterated internal standard, this compound, are expected to co-elute or have very similar retention times.[1] The primary goal of the chromatographic method is to separate tulathromycin from endogenous matrix components to minimize ion suppression or enhancement during mass spectrometry detection.[1][2] The use of a stable isotope-labeled internal standard like this compound is intended to compensate for variability during sample preparation and analysis, including matrix effects.[3]

Q2: Which type of LC column is recommended for tulathromycin analysis?

Reversed-phase C18 and C8 columns are commonly used for the separation of tulathromycin.[2][4][5][6] A Waters Acquity BEH C18 column with dimensions of 50 x 2.1 mm and a particle size of 1.7 µm is frequently cited in validated methods.[1][4][7] The choice of column will depend on the specific matrix and the desired chromatographic performance.

Q3: What are the recommended mobile phase compositions?

A common mobile phase composition involves a gradient elution with:

Alternatively, methanol (B129727) can be used as the organic modifier, and other additives like ammonium (B1175870) acetate (B1210297) may be employed to improve peak shape and ionization efficiency.[8][9] For example, a mobile phase consisting of 20 mmol/L acetic acid buffer (pH 4.7) and methanol has been used.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes:

  • Secondary Interactions: Tulathromycin has basic amine groups that can interact with residual silanols on the silica-based column packing material, leading to peak tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of tulathromycin and its interaction with the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to protonate the silanol (B1196071) groups and reduce secondary interactions.[1][4]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a C8 column) that may have a lower tendency for secondary interactions.[5][6]

  • Optimize Column Temperature: Increasing the column temperature, for example to 40°C, can improve peak shape and reduce viscosity.[1][4]

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.

  • Clean or Replace the Column: If the column is suspected to be contaminated, follow the manufacturer's instructions for cleaning. If performance does not improve, the column may need to be replaced.

Issue 2: Poor Resolution or Co-elution with Matrix Interferences

Possible Causes:

  • Insufficient Chromatographic Separation: The LC gradient may not be optimal for separating tulathromycin from interfering components in the sample matrix.

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of tulathromycin and its internal standard in the mass spectrometer source.[2]

Troubleshooting Steps:

  • Modify the LC Gradient:

    • Decrease the initial percentage of the organic phase (Mobile Phase B) to increase the retention of tulathromycin and allow more polar interferences to elute earlier.

    • Steepen or shallow the gradient ramp at the point where tulathromycin elutes to improve separation from closely eluting peaks.

    • Incorporate an isocratic hold at the beginning of the gradient to allow for better focusing of the analytes on the column.

  • Optimize Sample Preparation: Enhance the sample clean-up procedure to remove more of the interfering matrix components before LC-MS/MS analysis.[2] Methods like protein precipitation followed by solid-phase extraction (SPE) can be effective.[4]

  • Change Column Chemistry: A different column stationary phase may provide a different selectivity and better separation from interferences.

Issue 3: Carryover

Possible Causes:

  • Adsorption of Tulathromycin: Tulathromycin can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent injections.[10]

  • Inadequate Needle Wash: The needle wash solution may not be effective at removing all residual tulathromycin.

Troubleshooting Steps:

  • Optimize Needle Wash: Use a strong solvent mixture for the needle wash. A combination of methanol, water, acetonitrile, and isopropanol (B130326) has been suggested.[10] In some cases, a wash with 50% formic acid followed by methanol has been found to reduce carryover.

  • Increase Wash Volume and Duration: Increase the volume of the needle wash and the duration of the wash cycle in the autosampler program.

  • Inject Blanks: Run blank injections between samples, especially after high-concentration samples, to help wash out the system.

  • Check for System Contamination: If carryover persists, it may be necessary to clean the injector, tubing, and MS source.[10]

Data Presentation

Table 1: Example LC Gradient Conditions for Tulathromycin Analysis

ParameterMethod 1[1]Method 2[8]Method 3[11]
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Octadecylsilanized silica (B1680970) gel (150 x 2.1 mm, 3 µm)Phenomenex Luna C18 (150 x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mmol/L Acetic Acid Buffer (pH 4.7)/Methanol (9:1, v/v)0.002 mol/L Ammonium Acetate and Formic Acid (999:1, v/v)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 90:10 to 50:50 (A:B) over a portion of the runLinear gradient to 100% B over 10 minNot specified
Flow Rate 0.3 mL/minNot specified0.25 mL/min
Column Temp. 40°C40°CNot specified
Run Time 5 min10 minNot specified

Experimental Protocols

Protocol 1: LC-MS/MS Method for Tulathromycin in Plasma

This protocol is based on a validated method for the quantification of tulathromycin in biological matrices.[1]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.

    • Add 180 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 21,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm nylon syringe filter.

    • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water.

  • LC Conditions:

    • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)

    • Column Temperature: 40°C

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • Start at 90% A

      • Ramp to 50% A

      • Return to 90% A and re-equilibrate

  • MS/MS Conditions (Example Transitions):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Tulathromycin: Monitor the doubly protonated precursor ion at m/z 403.7 and product ions such as m/z 576.9 (quantification) and m/z 229.9 (confirmation).[1]

    • This compound: Monitor the transition from the doubly protonated precursor ion at m/z 407.3 to a product ion like m/z 236.9.[1]

Visualizations

Experimental_Workflow Experimental Workflow for Tulathromycin Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge filter Filtration centrifuge->filter dilute Dilution filter->dilute inject Inject into LC System dilute->inject lc_sep Chromatographic Separation (C18 Column, Gradient Elution) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Internal Standard integrate->quantify report Report Results quantify->report

Caption: Workflow for the analysis of tulathromycin in biological samples.

Troubleshooting_Tree Troubleshooting Poor Peak Shape for Tulathromycin start Poor Peak Shape (Tailing/Broadening) q1 Is mobile phase acidified (e.g., 0.1% Formic Acid)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is column temperature elevated (e.g., 40°C)? a1_yes->q2 s1 Add 0.1% Formic Acid to Mobile Phase A and B a1_no->s1 Solution a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you checked for column overload? a2_yes->q3 s2 Increase column temperature to 40°C a2_no->s2 Solution a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the column old or contaminated? a3_yes->q4 s3 Dilute sample or reduce injection volume a3_no->s3 Solution a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Clean the column per manufacturer's protocol or replace it a4_yes->s4 Solution end_node If issues persist, consider alternative column chemistry (e.g., C8) a4_no->end_node

Caption: Decision tree for troubleshooting poor peak shape.

References

Troubleshooting poor peak shape for Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Tulathromycin A-d7. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape in their experiments.

Troubleshooting Poor Peak Shape for this compound

Poor peak shape, including tailing, fronting, broadening, or splitting, can significantly impact the accuracy and precision of quantification. Below are common questions and answers to guide you through troubleshooting these issues.

FAQs and Troubleshooting Guides

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is the most common peak shape issue for basic compounds like Tulathromycin on reversed-phase columns. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol (B1196071) Interactions. Residual silanol groups on silica-based C18 columns can interact with the basic amine groups of this compound, causing peak tailing.[1][2]

    • Solution 1a: Mobile Phase pH Adjustment. Lowering the mobile phase pH with an acidic modifier like formic acid (typically 0.1%) will protonate the silanol groups, reducing their interaction with the protonated analyte.[3]

    • Solution 1b: Use of an End-Capped Column. Employ a column with end-capping, which chemically derivatizes most of the residual silanol groups to minimize these secondary interactions.[1][3]

    • Solution 1c: Increase Buffer Concentration. A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[3]

  • Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak tailing.[3][4]

    • Solution 2: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.

  • Cause 3: Column Contamination. Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.[4]

    • Solution 3: Use a Guard Column and Proper Sample Preparation. A guard column will protect the analytical column from strongly retained or particulate matter. Ensure your sample preparation method, such as protein precipitation followed by filtration, is effective.[4][5][6]

Q2: The peak for this compound is broader than expected. What should I investigate?

A2: Peak broadening can be caused by several factors related to the HPLC system and method parameters.

  • Cause 1: Excessive Dead Volume. The volume between the injector and the detector, outside of the column, can contribute to peak broadening.[3]

    • Solution 1: Minimize Tubing Length and Diameter. Use tubing with a narrow internal diameter and keep the length as short as possible between the injector, column, and detector.[2]

  • Cause 2: Low Column Temperature. Lower temperatures can lead to slower mass transfer and broader peaks.[7][8]

    • Solution 2: Increase Column Temperature. Increasing the column temperature (e.g., to 40°C) can improve peak efficiency and result in sharper peaks.[5][7][9]

  • Cause 3: Inappropriate Mobile Phase Composition. The choice and proportion of organic modifier can affect peak width.[8]

    • Solution 3: Optimize Mobile Phase. Experiment with different mobile phase compositions. For Tulathromycin, a gradient with acetonitrile (B52724) and water is common.[5][10]

Q3: Why is my this compound peak splitting?

A3: Peak splitting is a less common but problematic issue that can arise from a few key areas.

  • Cause 1: Column Void or Blockage. A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[4]

    • Solution 1: Reverse-Flush or Replace the Column. Try back-flushing the column. If the problem persists, the column may need to be replaced.[4]

  • Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting.

    • Solution 2: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Cause 3: Co-elution with an Interfering Peak. An impurity or matrix component may be co-eluting with your analyte.

    • Solution 3: Adjust Chromatographic Selectivity. Modify the mobile phase composition, gradient slope, or try a different column chemistry to resolve the two peaks.

Experimental Protocols

A robust analytical method is the foundation for achieving good peak shape. Below is a representative experimental protocol for the analysis of this compound, based on published methods.[5][6][9][10]

Sample Preparation (Protein Precipitation)

  • To 200 µL of the sample (e.g., plasma), add 20 µL of this compound internal standard solution (1 µg/mL in acetonitrile).[5]

  • Add 180 µL of acetonitrile to precipitate proteins.[5][6]

  • Vortex the mixture for 30 seconds.[6]

  • Centrifuge at high speed (e.g., 21,000 x g) for 10 minutes at 4°C.[6]

  • Filter the supernatant through a 0.22 µm syringe filter.[5][6]

  • Dilute the filtered supernatant 1:1 with the initial mobile phase aqueous solution (e.g., 0.1% formic acid in water).[5][6]

  • Inject the final solution into the LC-MS/MS system.[6]

LC-MS/MS Method Parameters

The following table summarizes typical parameters for the analysis of this compound.

ParameterRecommended Conditions
LC Column Reversed-phase C18, e.g., BEH C18 (50 x 2.1 mm, 1.7 µm)[5][9][11]
Mobile Phase A 0.1% Formic acid in water[5][6] or 2 mM Ammonium acetate (B1210297) with 0.1% formic acid in water[10]
Mobile Phase B Acetonitrile[5][10]
Gradient A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Flow Rate 0.25 - 0.4 mL/min
Column Temperature 40°C[5][9][11]
Injection Volume 10 µL[5][6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_broadening Peak Broadening start->peak_broadening peak_splitting Peak Splitting start->peak_splitting silanol Check for Silanol Interactions (Lower mobile phase pH, use end-capped column) peak_tailing->silanol dead_volume Check for Excessive Dead Volume (Minimize tubing length/diameter) peak_broadening->dead_volume column_void Check for Column Void/Blockage (Back-flush or replace column) peak_splitting->column_void overload Check for Column Overload (Dilute sample) silanol->overload contamination Check for Column Contamination (Use guard column, check sample prep) overload->contamination end_node Peak Shape Improved contamination->end_node temp Check Column Temperature (Increase temperature, e.g., to 40°C) dead_volume->temp mobile_phase_comp Check Mobile Phase Composition (Optimize gradient/organic ratio) temp->mobile_phase_comp mobile_phase_comp->end_node solvent_mismatch Check for Sample Solvent Mismatch (Dissolve sample in mobile phase) column_void->solvent_mismatch coelution Check for Co-elution (Adjust selectivity) solvent_mismatch->coelution coelution->end_node

Caption: A logical workflow for diagnosing and resolving common peak shape issues for this compound.

References

Ensuring complete resolution of tulathromycin from its d7 IS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tulathromycin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tulathromycin, with a focus on ensuring accurate quantification alongside its d7 isotopically labeled internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: Why are my tulathromycin and tulathromycin-d7 IS peaks not baseline separated?

For isotopically labeled internal standards like tulathromycin-d7, baseline chromatographic separation from the analyte is not necessary and generally not expected.[1] These internal standards are designed to have nearly identical chemical and physical properties to the analyte, leading to co-elution.[2] The primary advantage of this co-elution is to ensure that both the analyte and the IS experience the same matrix effects and variations during sample preparation and ionization, leading to more accurate and precise quantification.[3] The two compounds are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio.

Q2: I am observing poor peak shape (tailing, fronting, or broad peaks) for both tulathromycin and its d7 IS. What could be the cause?

Poor peak shape can arise from several factors affecting the chromatographic system. Common causes include column degradation, improper mobile phase composition, or issues with the sample solvent.[4][5] It is crucial to address these issues as they can negatively impact integration and the accuracy of your results.

Q3: How can I improve the peak shape of my tulathromycin and d7 IS?

To improve peak shape, consider the following troubleshooting steps:

  • Column Health: Ensure your analytical column is not degraded. If you observe peak tailing or splitting, consider flushing the column according to the manufacturer's instructions or replacing it.[6] C8 or C18 columns are commonly used for macrolide analysis.[7]

  • Mobile Phase: Prepare fresh mobile phase, as changes in concentration due to evaporation or degradation of additives can affect chromatography.[5] Ensure the pH of the mobile phase is appropriate for tulathromycin, which is a basic compound.[2]

  • Injection Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions to prevent peak distortion.[8]

  • System Contamination: Contamination in the LC system can lead to poor peak shape. Regularly flush the system and use an in-line filter to protect the column.[8]

Q4: My signal intensity for tulathromycin is low and inconsistent, even with a d7 IS. What should I investigate?

Low and inconsistent signal intensity, particularly in biological matrices like plasma, can be an indication of significant matrix effects, specifically ion suppression.[7] While a co-eluting isotopically labeled internal standard can compensate for a significant portion of these effects, severe ion suppression can still impact the sensitivity of the assay.

To address this, you can:

  • Optimize Sample Preparation: Improve the clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation.[7]

  • Modify Chromatography: Adjusting the chromatographic method to separate tulathromycin from the regions where most matrix components elute can help reduce ion suppression.[7] This could involve modifying the gradient profile or trying a different column chemistry.

Troubleshooting Guide: Ensuring Complete Resolution and Accurate Quantification

This guide provides a systematic approach to troubleshooting issues related to the analysis of tulathromycin and its d7 internal standard.

Problem: Perceived Incomplete Resolution Leading to Poor Integration and Inaccurate Results

While baseline resolution is not the goal, poor peak shape can manifest as "incomplete resolution" from the perspective of data integration software, leading to inaccurate quantification. The following workflow can help diagnose and resolve these issues.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Resolution Start Poor peak shape (tailing, fronting, broad peaks) for tulathromycin and d7 IS Check_LC_Conditions Review LC Method Parameters Start->Check_LC_Conditions Check_Column Assess Column Health Start->Check_Column Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Flush_System Flush LC System and Column Check_Column->Flush_System Contamination suspected? Replace_Column Replace Analytical Column Check_Column->Replace_Column Column degraded? Improve_Cleanup Optimize SPE/LLE Protocol Check_Sample_Prep->Improve_Cleanup Matrix effects observed? Optimize_Mobile_Phase Prepare Fresh Mobile Phase / Adjust pH End Improved Peak Shape and Accurate Quantification Optimize_Mobile_Phase->End Change_Solvent Modify Injection Solvent Change_Solvent->End Flush_System->End Replace_Column->End Improve_Cleanup->End Check_LC_conditions Check_LC_conditions Check_LC_conditions->Optimize_Mobile_Phase Incorrect composition? Check_LC_conditions->Change_Solvent Solvent mismatch? Logical_Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Poor Peak Shape C1 Column Degradation P1->C1 C2 Mobile Phase Issues P1->C2 C3 Sample Solvent Mismatch P1->C3 C5 System Contamination P1->C5 P2 Inconsistent Signal P2->C1 C4 Matrix Effects P2->C4 S1 Replace Column C1->S1 S2 Prepare Fresh Mobile Phase C2->S2 S3 Adjust Sample Solvent C3->S3 S4 Improve Sample Cleanup C4->S4 S5 Flush System C5->S5

References

Technical Support Center: Analysis of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tulathromycin A-d7. The following information addresses common issues related to sample matrix impact on recovery during experimental analysis.

Troubleshooting Guide

Q1: We are observing low and inconsistent recovery of this compound from plasma samples. What are the likely causes and how can we troubleshoot this?

Low and inconsistent recovery of this compound from plasma is a common issue often linked to matrix effects and suboptimal sample preparation. Here’s a step-by-step guide to troubleshoot this problem:

Potential Cause 1: Inefficient Protein Precipitation

Protein precipitation is a critical step to remove macromolecules that can interfere with analysis. Incomplete precipitation can lead to co-elution of matrix components with the analyte, causing ion suppression or enhancement.

  • Troubleshooting Steps:

    • Optimize Acetonitrile (B52724) Volume: Ensure the ratio of acetonitrile to plasma is sufficient for complete protein precipitation. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma.

    • Vortexing and Centrifugation: Vortex the sample vigorously for at least 30 seconds after adding acetonitrile to ensure thorough mixing. Centrifuge at a high speed (e.g., 21,000 x g) for at least 10 minutes at a low temperature (e.g., 4°C) to ensure a compact pellet and clear supernatant.[1]

    • Supernatant Filtration: Always filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[1]

Potential Cause 2: Matrix Effects

Matrix effects are a primary cause of poor recovery and variability in LC-MS/MS analysis.[2] This occurs when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte.

  • Troubleshooting Steps:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound as an internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity.[1][3]

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of this compound into the mass spectrometer while injecting an extracted blank matrix sample.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same blank matrix as your study samples to mimic the matrix effects.[4]

Potential Cause 3: Suboptimal Extraction Method

For complex matrices or when high sensitivity is required, protein precipitation alone may not be sufficient.

  • Troubleshooting Steps:

    • Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte from interfering matrix components. Polymeric mixed-mode or cation-exchange SPE cartridges are often effective for macrolides like Tulathromycin.[5][6][7]

    • Optimize SPE Protocol: Systematically optimize the conditioning, loading, washing, and elution steps of the SPE protocol to maximize recovery and minimize matrix components in the final extract.

Frequently Asked Questions (FAQs)

Q2: What is a typical recovery percentage for this compound in different biological matrices?

The recovery of this compound can vary depending on the matrix and the extraction method used. However, a well-optimized method should yield high and consistent recovery.

MatrixExtraction MethodAnalyte/Internal StandardAverage Recovery (%)Reference
Swine PlasmaProtein Precipitation & SPETulathromycin A94 - 110%[5]
HoneySolid-Phase ExtractionMacrolides67.8 - 106.6%[4]
Bovine Muscle, Fat, LiverAcid Hydrolysis & SPETulathromycin A & Marker Residue98 - 107%
Rat PlasmaNot SpecifiedLekethromycin>85%[8]
Incurred Lung TissueNot SpecifiedTulathromycin & IS87.1 - 93.2% (Tulathromycin), 71.1 - 76.4% (IS)[9]

Q3: Can you provide a detailed protocol for the extraction of this compound from plasma using protein precipitation?

Yes, here is a detailed protocol based on established methods:[1][10]

Experimental Protocol: Protein Precipitation for this compound in Plasma

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 20 µL of a 1 µg/mL this compound internal standard solution (in acetonitrile) to each tube.

  • Protein Precipitation:

    • Add 180 µL of acetonitrile to each tube.

    • Vortex the tubes vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at 21,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Filtration:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm nylon syringe filter into an LC vial.

  • Dilution:

    • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water directly in the LC vial.

  • Injection:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.

Q4: How does the sample matrix affect the choice of extraction method for this compound?

The complexity of the sample matrix is a critical factor in selecting an appropriate extraction method.

  • Simple Matrices (e.g., Plasma, Urine): For relatively clean matrices, a straightforward protein precipitation with acetonitrile is often sufficient to remove the bulk of proteins and achieve acceptable recovery and sensitivity.[1]

  • Complex Matrices (e.g., Tissue Homogenates, Honey): Tissues and other complex matrices contain a higher concentration and variety of endogenous components, such as lipids and phospholipids, which can cause significant matrix effects. For these matrices, a more rigorous cleanup method like Solid-Phase Extraction (SPE) is generally required to obtain a cleaner extract and improve analytical performance.[4][6][7] SPE offers selectivity that protein precipitation lacks, allowing for the targeted removal of interfering substances.

Q5: What are the key considerations for developing a robust LC-MS/MS method for this compound analysis to minimize matrix effects?

Developing a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

  • Chromatographic Separation:

    • Column Choice: A C18 or C8 column is commonly used for the separation of macrolides.[1][6][7]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol (B129727) and water containing a modifier like formic acid to improve peak shape and ionization efficiency.[5]

    • Gradient Elution: Employing a gradient elution can help to separate the analyte from co-eluting matrix components, thereby reducing matrix effects.[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of macrolides.

    • Multiple Reaction Monitoring (MRM): Using MRM enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[11]

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects and other sources of variability.[1][3]

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Plasma Sample (200 µL) add_is Add this compound IS (20 µL) start->add_is Spike add_acn Add Acetonitrile (180 µL) add_is->add_acn Precipitate vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (21,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Filter (0.22 µm) transfer->filter dilute Dilute with 0.1% Formic Acid (1:1) filter->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Workflow for this compound extraction from plasma.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low/Inconsistent Recovery of this compound cause1 Inefficient Protein Precipitation problem->cause1 cause2 Matrix Effects problem->cause2 cause3 Suboptimal Extraction Method problem->cause3 solution1a Optimize Acetonitrile Volume cause1->solution1a solution1b Ensure Thorough Vortexing & Centrifugation cause1->solution1b solution2a Use Stable Isotope-Labeled IS cause2->solution2a solution2b Perform Post-Column Infusion cause2->solution2b solution2c Use Matrix-Matched Calibrators cause2->solution2c solution3 Consider Solid-Phase Extraction (SPE) cause3->solution3

Caption: Troubleshooting logic for low this compound recovery.

References

Cross-contamination issues with Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tulathromycin A-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound in experimental settings, with a particular focus on cross-contamination and carryover in LC-MS/MS analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Q1: I am observing a significant signal for this compound in my blank injections following a high concentration standard or sample. What is causing this carryover?

A1: Carryover of this compound is a known issue in LC-MS/MS analysis and can originate from several sources within the system. The primary causes include:

  • Adsorption to Surfaces: Tulathromycin, being a macrolide antibiotic, can adsorb to various surfaces within the LC system, including the autosampler needle, injection valve, tubing, and the head of the analytical column.

  • Insufficient Wash Procedures: The wash solvent composition and volume may not be adequate to completely remove the analyte from the system between injections.

  • Column Bleed: While less common, it's possible for the analyte to accumulate on the column and slowly bleed off in subsequent runs.

Q2: How can I effectively minimize or eliminate this compound carryover in my LC-MS/MS system?

A2: A systematic approach is necessary to mitigate carryover. Here are several strategies, ranging from simple to more involved:

  • Optimize Wash Solvents: A common starting point for reversed-phase chromatography is a mixture of water and the strong organic solvent used in your gradient. For Tulathromycin, more aggressive wash solutions may be necessary. A proven effective method involves a dual-wash system:

    • Wash A: 50% Formic Acid in Water

    • Wash B: Methanol This combination helps to remove both ionic and non-polar residues.

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port. Increasing the duration of the wash step can also improve cleaning efficiency.

  • Injector Programming: If your system allows, program multiple wash cycles or a pre-injection needle wash in addition to a post-injection wash.

  • Sample Dilution: If permissible by the sensitivity requirements of your assay, diluting your samples can reduce the amount of analyte introduced into the system, thereby decreasing the potential for carryover.

  • Dedicated "Hot" and "Cold" Vials: For high-concentration samples, use dedicated vials and injection sequences. Avoid placing a blank or low-concentration sample immediately after a high-concentration one. Instead, inject one or more blank samples after high-concentration samples to wash the system.

  • Column Flushing: If you suspect column-related carryover, a thorough column flush with a strong solvent mixture may be required.

The following table summarizes potential carryover reduction strategies and their expected impact:

StrategyDescriptionExpected Impact on Carryover
Optimized Wash Solvents Using a combination of acidic and organic washes (e.g., 50% Formic Acid and Methanol).High
Increased Wash Volume/Duration Increasing the volume of wash solvent and the time the needle/port is exposed to it.Medium to High
Blank Injections Injecting one or more blank solvent samples after high concentration samples.Medium
Sample Dilution Reducing the concentration of the analyte injected into the system.Low to Medium
Column Selection Choosing a column with a stationary phase less prone to interaction with macrolides.Medium

Frequently Asked Questions (FAQs)

Q1: Can the use of this compound as an internal standard itself cause cross-contamination?

A1: Yes, while this compound is an excellent internal standard for mitigating matrix effects, it is subject to the same physicochemical properties as the unlabeled Tulathromycin A, including its tendency to cause carryover. Therefore, the troubleshooting steps mentioned above are equally applicable to the internal standard.

Q2: I've tried optimizing my wash protocol, but I still see some carryover. What are the next steps?

A2: If basic troubleshooting doesn't resolve the issue, consider the following:

  • Investigate the Source: Perform systematic blank injections, bypassing different components of the LC system (e.g., inject directly into the column) to isolate the source of the carryover (autosampler vs. column).

  • Hardware Maintenance: Check for and replace any worn parts in your autosampler, such as the rotor seal in the injection valve, which can be a site of analyte accumulation.

  • Alternative Column Chemistry: If carryover persists and is suspected to be column-related, experimenting with a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) may be beneficial.

Q3: Is there a recommended mobile phase composition to reduce the "stickiness" of this compound?

A3: While the mobile phase is primarily optimized for chromatographic separation, using a mobile phase with a slightly lower pH (e.g., using 0.1% formic acid) can help to keep the amine groups on the Tulathromycin molecule protonated, potentially reducing its interaction with silanol (B1196071) groups on the column packing material.

Experimental Protocols

Protocol: Evaluating this compound Carryover

Objective: To quantify the percentage of carryover of this compound in an LC-MS/MS system.

Materials:

  • This compound standard of the highest expected concentration (ULOQ - Upper Limit of Quantification).

  • Blank matrix (e.g., drug-free plasma, solvent).

  • Your current LC-MS/MS system and method.

Procedure:

  • Equilibrate the System: Run the LC-MS/MS system with your mobile phase until a stable baseline is achieved.

  • Inject High Concentration Standard: Make three replicate injections of the ULOQ this compound standard.

  • Inject Blank: Immediately following the last ULOQ injection, inject a blank sample.

  • Analyze Data: Quantify the peak area of this compound in the blank injection.

  • Calculate Carryover: Use the following formula to calculate the percentage of carryover:

    % Carryover = (Peak Area in Blank / Average Peak Area of ULOQ) * 100

Acceptance Criteria: The percentage of carryover should be below a predefined limit, typically less than 20% of the Lower Limit of Quantification (LLOQ) of your assay.

Visualizations

TroubleshootingWorkflow start Start: this compound Carryover Observed optimize_wash Optimize Wash Protocol (Solvent, Volume, Duration) start->optimize_wash check_carryover1 Carryover Resolved? optimize_wash->check_carryover1 end_resolved End: Issue Resolved check_carryover1->end_resolved Yes isolate_source Isolate Source of Carryover (Autosampler vs. Column) check_carryover1->isolate_source No troubleshoot_autosampler Troubleshoot Autosampler (Check/Replace Parts) isolate_source->troubleshoot_autosampler Autosampler troubleshoot_column Troubleshoot Column (Flush, Consider Alternative) isolate_source->troubleshoot_column Column check_carryover2 Carryover Resolved? troubleshoot_autosampler->check_carryover2 troubleshoot_column->check_carryover2 check_carryover2->end_resolved Yes end_unresolved End: Escalate to Instrument Vendor check_carryover2->end_unresolved No

Caption: Troubleshooting workflow for this compound carryover.

CarryoverMechanism cluster_injection Injection Cycle cluster_analysis Analysis High_Conc High Concentration This compound Sample Adsorption Adsorption to System Surfaces High_Conc->Adsorption Analyte binds to surfaces Blank_Inj Blank Injection Desorption Desorption during Blank Run Blank_Inj->Desorption Mobile phase elutes adsorbed analyte Carryover_Peak Carryover Peak Observed Desorption->Carryover_Peak

Caption: Proposed mechanism of this compound carryover.

Validation & Comparative

The Gold Standard: Tulathromycin A-d7 as an Internal Standard for Accurate Tulathromycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the macrolide antibiotic tulathromycin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in complex biological matrices. While various internal standards have been employed, the stable isotope-labeled (SIL) compound, Tulathromycin A-d7, has emerged as the superior choice, effectively mitigating variability during sample preparation and analysis. This guide provides a comprehensive comparison of this compound with other common internal standards, supported by experimental data and detailed protocols.

Superior Performance of this compound

This compound is considered the "gold standard" for the bioanalysis of tulathromycin.[1] Its key advantage lies in its structural identity to the analyte, with the only difference being the presence of seven deuterium (B1214612) atoms. This near-identical physicochemical behavior ensures that it co-elutes with tulathromycin, providing the most effective compensation for matrix effects such as ion suppression or enhancement.[1] This leads to higher accuracy and precision in quantification, which is crucial for pharmacokinetic, residue, and bioequivalence studies.[2][3]

In contrast, structural analogs like roxithromycin (B50055) and azithromycin, while being a more cost-effective alternative, may not perfectly compensate for matrix effects.[1] Slight differences in their chemical properties can lead to variations in extraction recovery and chromatographic retention times, potentially exposing them to different co-eluting matrix components and compromising the accuracy of the results.[1]

Comparative Performance Data

The following table summarizes typical performance data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for tulathromycin analysis, highlighting the benefits of using this compound.

ParameterThis compound (SIL IS)Structural Analog IS (e.g., Roxithromycin, Azithromycin)
Accuracy 90-110% of nominal concentration[4][5]Can be reliable, but more susceptible to matrix-induced inaccuracies
Precision (RSD) ≤ 7%[4][5]Generally acceptable, but may show higher variability
**Linearity (R²) **> 0.99[2][6]Typically > 0.99, but can be affected by inconsistent matrix effects
Matrix Effect Compensation Excellent, co-elutes with analyte[1][2]Variable, may not fully compensate for ion suppression/enhancement[1]
Retention Time Identical to Tulathromycin (e.g., 1.23 min)[2][7]Close to but different from Tulathromycin

Experimental Protocols

Below are two common sample preparation protocols for the analysis of tulathromycin in biological matrices using an internal standard.

Protocol 1: Protein Precipitation (for Plasma, Seminal Plasma, Urine)

This method is rapid and suitable for matrices with lower complexity.[2][3][7]

  • Sample Preparation : To 200 µL of the sample (plasma, seminal plasma, or urine), add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

  • Protein Precipitation : Add 180 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.[8]

  • Centrifugation : Centrifuge the mixture at 21,000 x g for 10 minutes at 4°C.[3][8]

  • Filtration and Dilution : Filter the supernatant through a 0.22 µm nylon syringe filter.[3][8] Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[2][3][7]

  • Injection : Inject a 10 µL aliquot into the LC-MS/MS system.[3]

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma and Lung Homogenates)

This protocol provides a more thorough cleanup and is recommended for more complex matrices like tissue homogenates.[4][5]

  • Sample Preparation : Dilute the sample (e.g., plasma or lung homogenate) with aqueous acid (e.g., 2% formic acid in water) and add the this compound internal standard.

  • SPE Cartridge Conditioning : Condition a weak cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.

  • Loading : Load the prepared sample mixture onto the SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution : Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of tulathromycin using an internal standard.

Tulathromycin Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Chromatography Chromatographic Separation (e.g., C18 column) Extraction->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Area Integration (Analyte and IS) MS_Detection->Integration Calculation Concentration Calculation (Ratio to IS) Integration->Calculation Result Final Concentration Calculation->Result

Caption: Bioanalytical workflow for tulathromycin quantification.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in tulathromycin quantification, this compound is the recommended internal standard. Its use minimizes the impact of matrix effects and procedural variations, leading to robust and reliable data essential for regulatory submissions and critical research findings. While structural analogs may be suitable for some applications, thorough validation is necessary to ensure they provide adequate compensation for matrix variability. The detailed protocols and workflow provided herein serve as a guide for establishing a validated and dependable bioanalytical method for tulathromycin.

References

Precision and Accuracy in Tulathromycin Analysis: A Comparative Guide to Methods Utilizing Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Tulathromycin A, the choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of methods employing Tulathromycin A-d7 as an internal standard, highlighting its impact on the precision and accuracy of quantifying Tulathromycin A in various biological matrices. The use of a stable isotope-labeled (SIL) internal standard like this compound is widely regarded as the gold standard in quantitative mass spectrometry, offering significant advantages over other approaches.[1]

The Role of this compound in Enhancing Analytical Performance

In bioanalytical methods, particularly those involving complex matrices such as plasma, urine, and tissue homogenates, an internal standard is crucial for correcting variations during sample preparation and analysis.[1] this compound, being a deuterated analog of Tulathromycin A, shares near-identical physicochemical properties with the analyte. This ensures it behaves similarly throughout extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and improving the accuracy and precision of quantification.[1] Its co-elution with the analyte provides the best mitigation for ion suppression or enhancement, a common challenge in LC-MS/MS analysis.[1]

Comparative Analysis of Method Performance

The following tables summarize the performance of various LC-MS/MS methods that utilize this compound for the analysis of Tulathromycin A in different biological matrices.

Table 1: Method Performance in Bovine and Porcine Plasma and Lung

ParameterPerformanceReference
Dynamic Range 0.1 to 25 ng on column[2][3]
Accuracy 90% to 110% of nominal[2][3]
Precision (RSD) ≤ 7%[2][3]

Table 2: Method Performance in Bull Plasma, Seminal Plasma, and Urine

MatrixConcentration Range (µg/mL)AccuracyPrecision (CV%)Reference
Plasma 0.01 - 1Within ±15%< 15%[4][5][6][7]
Seminal Plasma 0.05 - 5Within ±15%< 15%[4][5][6][7]
Urine 0.1 - 10Within ±15%< 15%[4][5][6][7]

Table 3: Comparison with Methods Using Alternative Internal Standards

While this compound is the ideal internal standard, structural analogs like azithromycin (B1666446) and roxithromycin (B50055) have also been used.[1][8] However, these may not perfectly mimic the behavior of Tulathromycin A, potentially leading to less accurate correction for matrix effects.

Internal StandardAdvantagesDisadvantagesReference
This compound Considered the "gold standard"; co-elutes with the analyte, providing the best compensation for matrix effects.[1]Higher cost compared to structural analogs.[1]
Azithromycin Structurally similar macrolide; has been used successfully as an internal standard.[8]May not have identical extraction and ionization behavior to Tulathromycin A.[8]
Roxithromycin Cost-effective alternative.[1]Its behavior in specific sample preparation steps should be verified.[1][1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of key experimental protocols from validated studies using this compound.

Method 1: Analysis in Plasma, Seminal Plasma, and Urine

This method utilizes a straightforward protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.[4][5][6]

Sample Preparation (Protein Precipitation):

  • To 200 µL of the sample (plasma, seminal plasma, or urine), add 20 µL of this compound internal standard solution (1 µg/mL in acetonitrile).[6]

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.[6]

  • Vortex the mixture for 30 seconds.[6]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[6]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[6]

  • Dilute a 100 µL aliquot of the filtered supernatant with an equal volume of 0.1% formic acid in water.[6]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[6]

LC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4][5][6]

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40°C[4][5][6]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions:

    • Tulathromycin A: m/z 403.7 > 576.9 (quantification), m/z 403.7 > 229.9 (confirmation)[4]

    • This compound: m/z 407.3 > 236.9[4]

Method 2: Analysis in Bovine and Porcine Plasma and Lung

This method employs solid-phase extraction (SPE) for a more rigorous cleanup, which is often necessary for complex tissue matrices.[2][3]

Sample Preparation (Solid-Phase Extraction):

  • Dilute the sample (plasma or lung homogenate) with an aqueous solution.

  • Add heptadeutero-tulathromycin (this compound) as the internal standard.[2][3]

  • Perform solid-phase extraction using a weak cation exchanger cartridge.[2][3]

  • Elute the analytes from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • Column: Narrow bore C8 column[2][3]

  • Ionization: Tandem mass spectrometry monitoring the transition of a doubly charged precursor ion to a singly charged product ion.[2][3]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflows.

G cluster_prep Sample Preparation (Protein Precipitation) sample Sample (200 µL) (Plasma, Seminal Plasma, or Urine) add_is Add this compound IS (20 µL) sample->add_is add_acn Add Acetonitrile (180 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (21,000g, 10 min, 4°C) vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute with 0.1% Formic Acid filter->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Workflow for Protein Precipitation Method.

G cluster_spe Sample Preparation (Solid-Phase Extraction) sample Sample (Plasma or Lung Homogenate) dilute Aqueous Dilution sample->dilute add_is Add this compound IS dilute->add_is spe Solid-Phase Extraction (Weak Cation Exchanger) add_is->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction Method.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Tulathromycin A in various biological matrices. The data presented demonstrates that methods incorporating this stable isotope-labeled standard achieve high levels of precision and accuracy, within ±15% for accuracy and with a coefficient of variation of less than 15% for precision.[4][5][6][7] While alternative internal standards exist, this compound remains the superior choice for mitigating matrix effects and ensuring the integrity of bioanalytical data, making it an indispensable tool for researchers in drug development and pharmacokinetic studies.

References

Detecting Tulathromycin at Trace Levels: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying tulathromycin, a potent macrolide antibiotic, is critical for pharmacokinetic studies, residue analysis, and ensuring food safety. This guide provides a comparative overview of analytical methodologies, focusing on the limit of detection (LOD) achieved with the use of a deuterated internal standard. We present supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.

The use of a deuterated internal standard, such as tulathromycin-d7, is a gold-standard approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of tulathromycin.[1][2][3] This is because it closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation and matrix effects, thereby leading to enhanced accuracy and precision.[3]

Comparative Analysis of Detection Limits

The limit of detection for tulathromycin varies depending on the biological matrix, sample preparation technique, and the specific LC-MS/MS instrumentation used. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) from various studies utilizing a deuterated internal standard alongside alternative methods.

MatrixInternal StandardMethodLODLOQReference
Bovine TissuesNot SpecifiedLC-MS/MS0.5 µg/kg5 µg/kg[4]
Swine Tissues (kidney, liver, muscle)Not SpecifiedLC-MS/MS2 to 4 µg/kg10 µg/kg[5][6]
Bovine PlasmaHeptadeutero-tulathromycinHPLC-MS/MS-0.1 ng on column[7]
Bull PlasmaTulathromycin-d7LC-MS/MS-0.01 µg/mL[1][2]
Bull Seminal PlasmaTulathromycin-d7LC-MS/MS-0.05 µg/mL[1][2]
Bull UrineTulathromycin-d7LC-MS/MS-0.1 µg/mL[1][2]
Deer and Bison SerumNot SpecifiedLC-MS-0.6 ng/mL[8]
Deer Muscle and Lung TissueNot SpecifiedLC-MS-0.6 ng/g[8]
Horse PlasmaRoxithromycinTandem Mass Spectrometry-0.006 µg/mL[9]
Porcine Kidney and Bovine LiverCP-66458 (analogue)HPLC/MS/MS-7.50 µg/g (porcine kidney), 2.75 µg/g (bovine liver)[10]

Experimental Protocols

Method 1: Quantification of Tulathromycin in Bovine Plasma using a Deuterated Internal Standard

This method is adapted from a study focused on the analysis of tulathromycin in livestock plasma and lung homogenates.[7]

  • Sample Preparation:

    • Dilute plasma samples with an aqueous solution.

    • Add heptadeutero-tulathromycin as the internal standard.

    • Perform solid-phase extraction (SPE) using a weak cation exchanger.

  • Liquid Chromatography:

    • Column: Narrow bore C8 column.[7]

    • Mobile Phase: Gradient elution (specifics to be optimized based on system).

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.[7]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Transition Monitoring: Monitor the transition of the doubly charged precursor ion to a singly charged product ion for both tulathromycin and its deuterated internal standard.[7]

Method 2: Quantification of Tulathromycin in Swine Tissues

This protocol is based on a method developed for the determination of tulathromycin in swine tissues.[5][6]

  • Sample Preparation:

    • Homogenize tissue samples.

    • Extract with a solution of meta-phosphoric acid.[5][6]

    • Perform solid-phase extraction clean-up using a polymeric mixed-mode strong cation-exchange sorbent.[5][6]

  • Liquid Chromatography:

    • Column: C8 chromatographic column.[5][6]

    • Mobile Phase: Gradient elution.[5][6]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI+.

    • Acquisition Mode: Selective multiple reaction monitoring (MRM).[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of tulathromycin using a deuterated internal standard and LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Tissue) add_is Addition of Deuterated Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation, LLE) add_is->extraction cleanup Clean-up (e.g., Solid-Phase Extraction) extraction->cleanup lc Liquid Chromatography (Separation) cleanup->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for tulathromycin analysis using LC-MS/MS.

Alternative Approaches

While deuterated internal standards are preferred, other methods have been successfully employed. One common alternative is the use of a structurally similar molecule as an internal standard, such as roxithromycin.[9] This approach can be more cost-effective but may not perfectly mimic the behavior of tulathromycin during sample processing and analysis.

Another strategy involves the quantification of a stable marker residue, CP-60,300, which is a hydrolysis product of tulathromycin.[11] This method is particularly useful for regulatory purposes where maximum residue limits (MRLs) are based on the total tulathromycin residues.[11]

Conclusion

The choice of analytical method for tulathromycin quantification depends on the specific research question, the required level of sensitivity, the nature of the biological matrix, and available resources. For applications demanding the highest accuracy and precision, the use of a deuterated internal standard with LC-MS/MS is the recommended approach. The provided data and protocols offer a solid foundation for developing and validating robust analytical methods for tulathromycin, ultimately contributing to advancements in veterinary medicine and food safety.

References

The Gold Standard: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards for Tulathromycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the bioanalysis of the macrolide antibiotic tulathromycin, the choice of an internal standard is a critical decision. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, such as tulathromycin-d7, and structural analog internal standards. Supported by experimental data, this document demonstrates the superior performance of SIL internal standards in mitigating matrix effects and ensuring reliable quantification.

The quantification of therapeutic drugs like tulathromycin in complex biological matrices such as plasma, tissue, and urine is fraught with challenges. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components, can significantly compromise the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] A well-chosen internal standard (IS) is paramount to compensate for variations during sample preparation and analysis.[2]

Stable isotope-labeled internal standards are widely considered the "gold standard" in LC-MS bioanalysis.[2] These standards are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same matrix effects, providing the most effective compensation and leading to higher accuracy and precision.[2][3]

Performance Comparison: SIL vs. Structural Analog Internal Standards

The primary advantage of a SIL internal standard like tulathromycin-d7 lies in its ability to effectively minimize the impact of matrix variability. Structural analogs, such as roxithromycin (B50055) or azithromycin, while cost-effective, may not perfectly co-elute with tulathromycin and can be affected differently by matrix components, leading to less reliable quantification.[2]

Experimental data from various studies consistently highlight the benefits of using tulathromycin-d7. Validation of an LC-MS/MS method for tulathromycin in bovine plasma, seminal plasma, and urine demonstrated that the use of tulathromycin-d7 mitigated the potential impacts of matrix effects, resulting in excellent accuracy and precision (within ±15%) across all matrices.[4][5] In contrast, methods relying on structural analogs may require more extensive sample cleanup procedures to achieve comparable performance and may still be susceptible to residual matrix effects.[6]

ParameterStable Isotope-Labeled IS (Tulathromycin-d7)Structural Analog IS (e.g., Roxithromycin)Reference
Matrix Effect Compensation ExcellentModerate to Good[2][4]
Accuracy High (typically within ±15%)Variable, can be compromised by matrix[4][7]
Precision (%RSD) High (typically <15%)Generally higher %RSD[6][7]
Co-elution with Analyte YesNo, close elution is the goal[2]
Reliability in Complex Matrices HighModerate[2]

Experimental Workflow and Protocols

The following section details a representative experimental protocol for the analysis of tulathromycin in plasma using a stable isotope-labeled internal standard.

Diagram: Bioanalytical Workflow for Tulathromycin

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Tulathromycin-d7 IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Collection centrifuge->extract injection Inject into LC-MS/MS extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for tulathromycin analysis using a SIL-IS.

Detailed Experimental Protocol

This protocol is a representative example based on validated methods.[4][8]

1. Reagents and Materials:

  • Tulathromycin reference standard

  • Tulathromycin-d7 internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma)

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.[4]

  • Add 20 µL of the tulathromycin-d7 internal standard working solution (e.g., 1 µg/mL in acetonitrile).[4]

  • Add 180 µL of acetonitrile to precipitate the plasma proteins.[4][8]

  • Vortex the mixture for 30 seconds.[4][8]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean tube, dilute with an equal volume of 0.1% formic acid in water, and inject into the LC-MS/MS system.[4]

3. LC-MS/MS Conditions:

ParameterRecommended SettingReference
LC Column BEH C18 (50 x 2.1 mm, 1.7 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 - 0.4 mL/min[2]
Gradient A linear gradient tailored to ensure separation from matrix components.[2]
Injection Volume 5 - 10 µL[4]
Ionization Mode Electrospray Ionization, Positive (ESI+)[2]
MS/MS Mode Multiple Reaction Monitoring (MRM)[8]

4. Mass Spectrometric Detection (MRM Transitions):

The mass spectrometer is operated in MRM mode to monitor specific precursor to product ion transitions for both tulathromycin and its stable isotope-labeled internal standard. Doubly charged precursor ions are often more abundant and are therefore monitored.[4][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tulathromycin403.7576.9 (Quantification)[4]
403.7229.9 (Confirmation)[4]
Tulathromycin-d7407.3236.9[4]

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is guided by the need for the highest level of accuracy and reliability in quantitative bioanalysis.

Diagram: Internal Standard Selection Logic

decision_tree start Need for Tulathromycin Quantification question Is Highest Accuracy & Precision Required? start->question sil_is Use Stable Isotope-Labeled IS (Tulathromycin-d7) question->sil_is Yes analog_is Consider Structural Analog IS (e.g., Roxithromycin) question->analog_is No validation Thorough Method Validation is Critical sil_is->validation analog_is->validation cost_consideration Cost-Effective Alternative analog_is->cost_consideration

Caption: Decision tree for internal standard selection.

References

Performance of Tulathromycin A-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Tulathromycin A-d7 as an internal standard for the quantification of Tulathromycin A in various biological matrices. The information presented is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and aims to assist researchers in selecting the most appropriate analytical strategies for their pharmacokinetic, drug metabolism, and tissue residue studies.

Superior Performance of Stable Isotope-Labeled Internal Standards

In LC-MS/MS-based bioanalysis, the use of an internal standard (IS) is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard".[2] Having nearly identical chemical and physical properties to the analyte, this compound co-elutes with Tulathromycin A, providing the most effective compensation for matrix effects, which can cause ion suppression or enhancement.[2] This leads to higher accuracy and precision, especially in complex biological matrices.[2]

While structural analogs like Roxithromycin or Azithromycin offer a more cost-effective alternative, their extraction and chromatographic behavior may not perfectly mimic that of Tulathromycin A, potentially compromising data quality.[2] The use of this compound is strongly recommended to mitigate potential matrix-related bias in the quantification of Tulathromycin A.[3]

Comparative Performance Data

The following tables summarize the performance of LC-MS/MS methods using this compound for the quantification of Tulathromycin A in various biological matrices. The data is compiled from several validated studies and demonstrates the robustness and reliability of using a SIL internal standard.

Table 1: Method Validation Parameters in Bovine Plasma, Seminal Plasma, and Urine
ParameterPlasmaSeminal PlasmaUrine
Linearity Range (µg/mL) 0.01 - 10.05 - 50.1 - 10
Correlation Coefficient (R²) >0.99>0.99>0.99
Accuracy Within ±15%Within ±15%Within ±15%
Precision (CV%) <15%<15%<15%

Data sourced from a study validating an LC-MS/MS method for tulathromycin quantification in bull matrices.[3][4]

Table 2: Method Validation Parameters in Murine Plasma and Lung Homogenate
ParameterPlasmaLung Homogenate
Lower Limit of Quantification (LLOQ) (ng/mL or ng/g) 3.903.90
Intra-run Precision (CV%) 12.9 - 19.0%4.9 - 8.1%
Intra-run Accuracy (Bias%) -14.0% to 10.0%-4.0% to 9.4%
Recovery of Tulathromycin 60.1 - 66.2%87.1 - 93.2%
Recovery of this compound (IS) 51.1 - 62.4%71.1 - 76.4%

Data from a pharmacokinetic study of tulathromycin in healthy and neutropenic mice.[5]

Table 3: Performance in Bovine and Porcine Plasma and Lung
ParameterBovine and Porcine Plasma and Lung
Dynamic Range 0.1 to 25 ng on column
Accuracy 90 - 110% of nominal
Precision (RSD) ≤ 7%

This method was developed for the extraction and measurement of tulathromycin in livestock plasma and lung homogenates.[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of key experimental protocols.

Sample Preparation: Protein Precipitation

This quick and efficient method is suitable for plasma, seminal plasma, and urine.[3][4]

  • To 200 µL of the sample, add 20 µL of this compound internal standard (1 µg/mL in acetonitrile).

  • Add 180 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm nylon syringe filter.

  • Dilute 100 µL of the filtered supernatant with an equal amount of 0.1% formic acid in an aqueous solution.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method is often used for more complex matrices like tissue homogenates to ensure a cleaner extract.[6][7]

  • Dilute aqueous samples of plasma or lung homogenate.

  • Add heptadeutero-tulathromycin (this compound) as the internal standard.

  • Perform solid-phase extraction using a weak cation exchanger.

  • Elute the analytes for LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the bioanalysis of Tulathromycin A.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (Plasma, Tissue, etc.) add_is Add this compound (IS) sample->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract centrifuge Centrifugation & Filtration extract->centrifuge dilute Dilution centrifuge->dilute inject Inject Sample dilute->inject lc Liquid Chromatography (Separation) inject->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: General workflow for Tulathromycin A analysis.

Conclusion

The available data strongly supports the use of this compound as an internal standard for the quantification of Tulathromycin A in a variety of biological matrices. Its ability to effectively mitigate matrix effects ensures high accuracy, precision, and reliability of analytical data. The presented experimental protocols and performance data provide a solid foundation for researchers to develop and validate robust bioanalytical methods for their specific research needs. The adoption of this compound is a critical step towards generating high-quality data in pharmacokinetic and residue analysis studies.

References

Navigating the Regulatory Maze: A Comparative Guide to Internal Standard Use in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious use of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation. Adherence to regulatory guidelines is not merely a matter of compliance; it is fundamental to ensuring data integrity for preclinical and clinical studies. This guide provides an objective comparison of internal standard strategies, supported by experimental data and detailed protocols, to navigate the harmonized landscape shaped by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).

The primary role of an internal standard is to compensate for variability during sample processing and analysis, thereby enhancing the accuracy and precision of quantitative data.[1][2] The consensus among regulatory bodies, solidified in the ICH M10 guideline, is that a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[3][4][5] While the absence of an IS can be justified, it requires a rigorous scientific rationale.[3][5]

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison

The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs. While SIL-IS are widely considered the "gold standard," practical considerations may sometimes necessitate the use of a structural analog.[6][7]

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Definition An analog of the analyte where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[6]A compound with a close chemical structure and similar physicochemical properties to the analyte.[1]
Chromatographic Behavior Typically co-elutes with the analyte.[1]Elutes close to the analyte but may have a different retention time.[1]
Matrix Effect Compensation Excellent, as it experiences nearly identical ion suppression or enhancement as the analyte.[7]Can be less effective due to differences in physicochemical properties leading to differential matrix effects.[7]
Extraction Recovery Tracks the analyte's recovery with high fidelity.May have different extraction recovery compared to the analyte.
Regulatory Preference Explicitly preferred by regulatory agencies like the FDA and EMA, as stated in the ICH M10 guideline.[4]Acceptable when a SIL-IS is not available, but requires careful validation to demonstrate its suitability.[4]
Availability & Cost Can be expensive and may require custom synthesis, especially for novel compounds.Often more readily available and less expensive.

Regulatory Expectations: A Harmonized View

With the adoption of the ICH M10 guideline, the core principles for internal standard use are now largely harmonized between the FDA and EMA.[4][8] The following table summarizes the key tenets of the harmonized guideline.

ParameterICH M10 Harmonized Requirement
Selection A stable isotope-labeled (SIL) analyte is the preferred choice. When a SIL-IS is not available, a structural analog may be used.[4]
Purity The internal standard should be well-characterized, and its purity should be known.[4]
Concentration The concentration of the IS should be consistent across all samples and optimized to provide an appropriate detector response without interfering with the analyte.[8]
Interference The IS should not interfere with the quantification of the analyte. The response of any interfering peak at the retention time of the analyte in a blank sample with IS (zero sample) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the IS in a blank sample should be less than 5% of the IS response.[8]
Response Monitoring The response of the internal standard should be monitored across all samples within a run to identify any potential issues with sample processing or instrument performance.[9][10] The FDA provides specific guidance on evaluating IS response variability.[9][11]
Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage conditions (bench-top, freeze-thaw), must be established.[1]

Visualizing the Workflow: From Selection to Analysis

The following diagrams illustrate the key decision-making and experimental workflows for internal standard use in bioanalysis.

Internal_Standard_Selection_Workflow Internal Standard Selection Workflow start Start: Method Development is_needed Is an Internal Standard required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) IS available? is_needed->sil_available Yes justify_absence Justify absence of IS is_needed->justify_absence No use_sil Select SIL-IS sil_available->use_sil Yes analog_available Is a suitable Structural Analog IS available? sil_available->analog_available No validate_is Proceed to IS Validation use_sil->validate_is use_analog Select Structural Analog IS analog_available->use_analog Yes analog_available->justify_absence No use_analog->validate_is justify_absence->validate_is Internal_Standard_Validation_Protocol Internal Standard Validation Protocol cluster_stability Stability Tests start Start: IS Validation interference_check Interference & Specificity Check start->interference_check stability_eval Stability Evaluation interference_check->stability_eval stock_stability Stock/Working Solution Stability bench_top_stability Bench-Top Stability freeze_thaw_stability Freeze-Thaw Stability response_monitoring Response Consistency Monitoring end IS Validated response_monitoring->end freeze_thaw_stability->response_monitoring

References

The Gold Standard vs. The Cost-Effective Alternative: A Cost-Benefit Analysis of Internal Standards for Tulathromycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical performance and cost implications of using a stable isotope-labeled internal standard, Tulathromycin A-d7, versus structural analogs like Roxithromycin and Azithromycin for the accurate quantification of the antibiotic Tulathromycin in complex biological matrices.

In the realm of drug development and pharmacokinetic studies, the precise and reliable quantification of analytes is paramount. For Tulathromycin, a potent triamilide antibiotic used in veterinary medicine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.[1] A critical component of a robust LC-MS/MS method is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.

This guide provides a comprehensive cost-benefit analysis comparing the "gold standard" stable isotope-labeled internal standard (SIL-IS), This compound , with commonly used, cost-effective structural analog internal standards (SA-IS), such as Roxithromycin and Azithromycin .

Performance Benefits: The Case for this compound

The fundamental advantage of a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte, Tulathromycin.[2] This structural similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.

Key Performance Advantages of this compound:

  • Co-elution: this compound co-elutes with Tulathromycin, meaning they exit the chromatography column at the same time.[3] This is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample matrix (e.g., plasma, tissue).[2][3]

  • Superior Matrix Effect Compensation: Because it experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte to the SIL-IS remains constant, leading to more accurate and precise results, especially in complex biological matrices.[2][3][4]

  • Higher Accuracy and Precision: Validated methods using Tulathromycin-d7 consistently demonstrate excellent accuracy and precision, typically within ±15% of the nominal value, which is a standard requirement for bioanalytical method validation.[3][5]

Structural analogs like Roxithromycin are chemically similar but not identical. While they can provide acceptable quantification, their different retention times and ionization efficiencies may not fully compensate for matrix effects, potentially leading to reduced accuracy and precision compared to a SIL-IS.[2]

Comparative Performance Data

The following tables summarize validation parameters from published LC-MS/MS methods for Tulathromycin, highlighting the performance of methods using Tulathromycin-d7 versus those using a structural analog (Roxithromycin).

Table 1: Method Performance using Tulathromycin-d7 as Internal Standard

Biological MatrixAnalyte Concentration Range (μg/mL)Accuracy (%)Precision (%RSD)Reference
Bull Plasma0.01 - 1.0Within ±15%< 15%[3]
Bull Seminal Plasma0.05 - 5.0Within ±15%< 15%[3]
Bull Urine0.1 - 10.0Within ±15%< 15%[3]
Bovine/Porcine Plasma & Lung0.1 - 25 (ng on column)90 - 110%≤ 7%[5]

Table 2: Method Performance using a Structural Analog (Roxithromycin) as Internal Standard

Biological MatrixAnalyte Concentration Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
Porcine Kidney7.50 (LOQ)97.8% (Recovery)5.3%[6]
Bovine Liver2.75 (LOQ)96.9% (Recovery)7.9%[6]
Swine Plasma2.0 - 50095.25 - 109.75%2.81 - 7.72%

Cost Analysis: The Trade-Off

The primary advantage of using structural analogs is cost. Stable isotope-labeled standards like Tulathromycin-d7 involve complex, multi-step synthesis, making them significantly more expensive than readily available pharmaceutical-grade structural analogs.

Table 3: Illustrative Cost Comparison of Analytical Standards

Internal Standard TypeCompoundTypical Price (USD)Package Size
SIL-IS This compoundHigher (synthesis-dependent)mg scale
SA-IS Azithromycin~$297 - $39225-200 mg
SA-IS RoxithromycinVaries by supplier/gradeVaries

Note: Prices are approximate and can vary significantly based on supplier, purity, and availability. The cost of Tulathromycin-d7 is generally higher due to custom synthesis requirements.

Decision Framework: Which Internal Standard to Choose?

The selection of an internal standard is a critical decision that balances the need for analytical accuracy against budget constraints.

DecisionFramework start Assay Goal? regulated Regulated Bioanalysis (GLP, Clinical) start->regulated High Accuracy Required research Early-Stage Research (Non-GLP, Exploratory) start->research Cost-Sensitive sil_is Use SIL-IS (Tulathromycin-d7) regulated->sil_is sa_is Consider SA-IS (e.g., Roxithromycin) research->sa_is validate Thoroughly validate for matrix effects & recovery sa_is->validate Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Aliquot Sample (Plasma, Tissue etc.) add_is 2. Add Internal Standard (Tulathromycin-d7 or SA-IS) sample->add_is extract 3. Protein Precipitation or Solid-Phase Extraction add_is->extract centrifuge 4. Centrifuge & Filter extract->centrifuge inject 5. Inject into LC-MS/MS System centrifuge->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection (MRM) separate->detect integrate 8. Integrate Peak Areas (Analyte & IS) detect->integrate ratio 9. Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify 10. Quantify Concentration using Calibration Curve ratio->quantify

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Tulathromycin A-d7

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling Tulathromycin A-d7 must adhere to strict disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a deuterated macrolide antibiotic. Improper disposal can lead to allergic reactions, serious eye irritation, and long-term harm to aquatic ecosystems.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat Standard laboratory coat.

Handling Guidelines:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray of this compound.[1][2]

  • Handle the substance in a well-ventilated area.

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[2][4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed industrial combustion plant or an approved waste disposal facility.[1][4]

  • Waste Identification and Segregation:

    • Treat all this compound, including pure compound, contaminated materials (e.g., weighing paper, pipette tips), and dilute solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Container and Labeling:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include:

      • The words "Hazardous Waste"

      • The chemical name: "this compound"

      • Associated hazards (e.g., "Skin Sensitizer," "Eye Irritant," "Harmful to Aquatic Life")

  • Collection of Waste:

    • Solid Waste: Carefully place all contaminated solid materials, including unused this compound powder and contaminated lab supplies, into the designated hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed hazardous waste container. Do not dispose of liquid waste down the drain.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Ensure all required documentation for waste disposal is completed accurately.

Emergency Procedures

In the event of accidental exposure or release, follow these procedures:

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation or a rash occurs, seek medical advice.[1][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination

Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent as specified by your laboratory's standard operating procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe handling Handle in Ventilated Area ppe->handling identify_waste Identify as Hazardous Waste handling->identify_waste segregate_waste Segregate from Other Waste identify_waste->segregate_waste container Use Labeled, Leak-Proof Hazardous Waste Container segregate_waste->container collect_solid Collect Solid Waste container->collect_solid collect_liquid Collect Liquid Waste container->collect_liquid store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs documentation Complete Disposal Documentation contact_ehs->documentation end_disposal Disposal via Approved Waste Facility documentation->end_disposal

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.